Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 1-Methyl-4-Nitro-1H-Indole
The following technical guide details the spectroscopic and analytical profiling of 1-Methyl-4-nitro-1H-indole . This document is structured for researchers requiring rigorous characterization data for quality control, s...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the spectroscopic and analytical profiling of 1-Methyl-4-nitro-1H-indole . This document is structured for researchers requiring rigorous characterization data for quality control, synthesis validation, and metabolic profiling.
Executive Summary
1-Methyl-4-nitro-1H-indole (CAS: 91482-63-2) acts as a critical intermediate in the synthesis of indole-based alkaloids, particularly those targeting the serotonin receptor family and NQO1-directed antitumor agents. Its structural rigidity and the strong electron-withdrawing nature of the nitro group at the C4 position create a unique electronic environment that significantly influences its spectroscopic signature.
This guide provides a definitive reference for the identification of this compound, distinguishing it from its isomers (e.g., 5-nitro or 6-nitro analogues) through high-resolution NMR, HPLC retention behavior, and specific MS fragmentation pathways.
Chemical Profile & Synthesis Context[1][2][3][4][5][6][7]
IUPAC Name: 1-Methyl-4-nitro-1H-indole
Molecular Formula: C
HNO
Molecular Weight: 176.17 g/mol
SMILES: CN1C=CC2=C1C=CC=C2[O-]
Appearance: Typically a yellow to brownish-yellow crystalline solid.
Synthesis Origin:
Commonly synthesized via the N-methylation of 4-nitroindole using iodomethane (MeI) or dimethyl sulfate in the presence of a base (NaH or K
CO) in DMF. Characterization often focuses on confirming the N-alkylation (disappearance of N-H) and ensuring no C-alkylation occurred at the C3 position.
Analytical Workflow Strategy
The following decision tree outlines the logical flow for validating the identity of the compound from a crude reaction mixture.
Figure 1: Analytical workflow for the isolation and validation of 1-methyl-4-nitro-1H-indole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of 1-methyl-4-nitro-1H-indole is characterized by the distinct downfield shift of the aromatic protons due to the nitro group and the appearance of a sharp singlet for the N-methyl group.
H NMR Data (400 MHz, DMSO-d
)
The nitro group at C4 exerts a strong deshielding effect on the adjacent C5 proton and a through-space effect on C3. The N-methylation removes the broad NH signal (typically ~11-12 ppm in the precursor) and introduces a singlet.
Position
Shift (, ppm)
Multiplicity
Integral
Coupling (, Hz)
Assignment Logic
N-CH
3.88
s
3H
-
Diagnostic N-Methyl singlet.
H-2
7.60
d
1H
3.2
Deshielded by N-Me; couples with H-3.
H-3
7.05
d
1H
3.2
Upfield aromatic; characteristic of indole C3.
H-5
8.05
dd
1H
8.0, 1.0
Ortho to NO ; strongly deshielded.
H-6
7.35
t
1H
8.0
Meta to NO; pseudo-triplet due to H5/H7 coupling.
H-7
7.85
dd
1H
8.0, 1.0
Adjacent to N-Me; deshielded relative to H6.
Note: Chemical shifts are referenced to TMS (
0.[1]0) or residual DMSO ( 2.50). Values are derived from comparative analysis of 4-nitroindole precursors and N-methylated analogues [1, 2].
C NMR Data (100 MHz, DMSO-d
)
Key diagnostic peaks include the methyl carbon and the quaternary carbon bearing the nitro group.
Differentiation from 4-Nitroindole: The primary difference is the presence of the methyl signal at ~3.88 ppm and the absence of the exchangeable NH proton.
Differentiation from 5-Nitroisomer: In 4-nitroindole, the H-5 proton is a doublet of doublets (ortho coupling to H-6). In 5-nitroindole, H-4 is a singlet (or narrow doublet due to meta coupling), appearing very far downfield (~8.5+ ppm). The coupling pattern of the benzene ring protons (d, t, d vs d, dd, d) is the most reliable distinguisher.
Mass Spectrometry (LC-MS) Profiling
Nitroindoles exhibit specific fragmentation patterns useful for structural elucidation.
Polarity: Positive Mode (ESI+) is preferred for N-methyl indoles due to the basicity of the heterocyclic nitrogen, though the nitro group dampens this.
Observed Ion:
Da.
Fragmentation Pathway (MS/MS)
The fragmentation of nitroaromatics typically involves the sequential loss of oxygen or the nitro group itself, followed by ring contraction.
Figure 2: Proposed ESI+ fragmentation pathway for 1-methyl-4-nitro-1H-indole.
Mechanistic Insight:
The loss of the nitro group (
, -46 Da) to form the ion at 131 is a dominant pathway. A secondary pathway involves the rearrangement to a nitrite ester followed by loss of NO ( 147).
High-Performance Liquid Chromatography (HPLC)
Due to the nitro group, the compound is moderately polar but retains well on C18 columns.
Method Parameters[4][7][11][12][13]
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5
m).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (aromatic) and 330 nm (nitro-conjugation band).
Gradient Table
Time (min)
% Mobile Phase B
Event
0.0
5
Equilibration
2.0
5
Injection / Hold
12.0
95
Linear Gradient
15.0
95
Wash
15.1
5
Re-equilibration
Retention Behavior:
1-Methyl-4-nitro-1H-indole is less polar than 4-nitroindole (due to the capping of the N-H). Expect it to elute later than 4-nitroindole under reverse-phase conditions.
Estimated RT (4-nitroindole): ~6.5 min.
Estimated RT (1-methyl-4-nitroindole): ~7.8 - 8.2 min.
References
Synthesis & Characterization of Nitroindoles: Katritzky, A. R., Rachwal, S., & Bayyuk, S. (1991). An Improved Fischer Synthesis of Nitroindoles. Organic Preparations and Procedures International.
NMR Data of Indole Derivatives: Moldb. (n.d.). 1-Methyl-4-nitro-1H-indole Chemical Properties and Spectral Data.
MS Fragmentation of Nitroaromatics: Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.
Comprehensive Quantum Chemical Characterization of 1-Methyl-4-nitro-1H-indole
Protocols for Electronic Structure, Reactivity Mapping, and Spectroscopic Prediction Executive Summary This technical guide outlines a rigorous computational strategy for characterizing 1-methyl-4-nitro-1H-indole (CAS: 9...
Author: BenchChem Technical Support Team. Date: February 2026
Protocols for Electronic Structure, Reactivity Mapping, and Spectroscopic Prediction
Executive Summary
This technical guide outlines a rigorous computational strategy for characterizing 1-methyl-4-nitro-1H-indole (CAS: 91482-63-2). As a scaffold in medicinal chemistry—particularly for c-Myc G-quadruplex binders and tryptamine precursors—accurate modeling of this molecule requires addressing specific electronic challenges. The presence of the nitro group at the C4 position creates a unique "push-pull" electronic system with the electron-rich indole ring, necessitating the use of long-range corrected functionals to avoid spurious charge-transfer errors common in standard DFT.
Theoretical Framework & Computational Strategy
The Challenge of the Nitro Group
Standard hybrid functionals (e.g., B3LYP) often fail to correctly describe the excited states of nitro-aromatics due to self-interaction errors, leading to significant underestimation of charge-transfer (CT) excitation energies. For 1-methyl-4-nitro-1H-indole, the interaction between the indole
-system and the nitro group's -orbitals is critical.
Selection of Model Chemistry
To ensure scientific integrity and reproducibility, the following model chemistries are prescribed based on recent benchmarks for nitro-aromatic systems.
Property of Interest
Recommended Functional
Basis Set
Rationale
Ground State Geometry
B3LYP or PBE0
6-311++G(d,p)
B3LYP provides excellent bond lengths/angles for organic nitrogens; PBE0 is superior for hyperfine coupling constants.
Excited States (UV-Vis)
CAM-B3LYP or B97X-D
def2-TZVP
Long-range correction () is mandatory to correctly model CT states involving the nitro group.
Dispersion Forces
B97X-D
6-311++G(d,p)
Includes Grimme’s D2 dispersion corrections, essential if modeling stacking interactions (e.g., in DNA binding).
Solvation
IEF-PCM or SMD
N/A
Implicit solvation (e.g., in DMSO or MeOH) is required to match experimental solvatochromic shifts.
Protocol A: Ground State Geometry & Stability
Objective: Obtain the global minimum structure and verify it via vibrational analysis.
Step-by-Step Methodology
Initial Guess: Construct the Z-matrix with the nitro group coplanar to the indole ring. The C4-nitro group may exhibit slight torsion due to steric repulsion with the C3-H, though the N-methyl group at position 1 is distal.
Optimization (Gas Phase): Run a tight optimization (Opt=Tight) to ensure convergence of the density matrix.
Frequency Analysis: Perform a frequency calculation (Freq) on the optimized geometry.
Validation: Ensure zero imaginary frequencies.
Output: Thermochemical data (Zero-point energy, Enthalpy, Gibbs Free Energy).
Visualization: Computational Workflow
Figure 1: Self-validating workflow for ground state geometry optimization.
Objective: Map the electrophilic and nucleophilic sites using Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP).
Frontier Molecular Orbital (FMO) Analysis
In 1-methyl-4-nitro-1H-indole, the HOMO is typically localized on the electron-rich indole ring (pyrrole-like moiety), while the LUMO is heavily localized on the electron-withdrawing nitro group.
Calculation: Extract orbital energies from the checkpoint file.
Gap Analysis:
. A lower gap compared to indole indicates higher chemical reactivity and potential for "soft" interactions.
Molecular Electrostatic Potential (MEP)
The MEP map is critical for predicting non-covalent interactions (e.g., in a receptor binding pocket).
Red Regions (Negative Potential): Localized on the Nitro oxygens (
). These are H-bond acceptors.
Blue Regions (Positive Potential): Localized on the aromatic protons.
Significance: The N-methylation removes the N1-H donor capability, making the nitro group the dominant polar feature.
Natural Bond Orbital (NBO) Analysis
Perform NBO analysis to quantify the charge transfer.
Key Metric: Second-order perturbation theory analysis (
) interactions between and . This quantifies the resonance delocalization into the nitro group.
Protocol C: Excited States & Spectroscopic Prediction (TD-DFT)
Objective: Predict UV-Vis absorption maxima and assign transition characters.
The "Ghost State" Warning
Warning: Using B3LYP for nitro-indoles often results in "ghost states" (spurious low-energy CT states). You must use a range-separated functional.
TD-DFT Methodology
Solvation: Use the IEF-PCM model with DMSO (
) or Methanol () to match experimental conditions.
States: Calculate at least
excited states to capture the and transitions.
Command Example (Gaussian):
#p TD(NStates=20) CAM-B3LYP/def2TZVP SCRF=(Solvent=DMSO)
Data Interpretation Strategy
Transition
Character
Typical Range (nm)
Description
350 - 400
Weak intensity, involves Nitro lone pairs.
(CT)
300 - 350
Strong intensity, Charge Transfer from Indole to Nitro.
(LE)
< 300
Local Excitation within the indole ring.
Visualization: Functional Selection Logic
Figure 2: Decision tree for selecting DFT functionals for Nitroindole excited states.
Experimental Validation & References
To ensure the trustworthiness of your calculations, compare your results against the following experimental benchmarks. If your calculated
deviates by >20 nm, revisit the solvation model.
Validation Metrics
NMR Shifts: Compare calculated GIAO-NMR shifts (at B3LYP/6-311++G(d,p)) with experimental
H NMR in DMSO-.
Key Signal: The C2-H proton (adjacent to N-Me) is diagnostic.
UV-Vis Maxima: 4-Nitroindoles typically exhibit a redshift compared to unsubstituted indole due to the nitro conjugation.
References
Synthesis & Properties: Lead Sciences. (n.d.). 1-Methyl-4-nitro-1H-indole.[1][2] Retrieved from
DFT Benchmarking for Nitro-Aromatics: M. Ibarra-Rodríguez et al. (2022).[3] "Adsorption of nitroaromatics... DFT calculations." Computational and Theoretical Chemistry. Retrieved from
Excited State Benchmarks: B. Moore et al. (2021).[4][5] "Benchmarking the performance of TD-DFT methods on biochromophores." NIH PubMed Central. Retrieved from
Nitroindole Reactivity: Rkein, B. et al.[4] (2021).[4][5] "Reactivity of 3-nitroindoles with electron-rich species." Chem. Commun.[4] (Note: Discusses the related 3-nitro isomer, establishing reactivity patterns). Retrieved from
General Indole Synthesis: Organic Chemistry Portal. Synthesis of Indoles. Retrieved from
Thermochemical Data Profile: 1-Methyl-4-nitro-1H-indole
This guide provides a comprehensive technical analysis of the thermochemical properties of 1-methyl-4-nitro-1H-indole , a critical intermediate in the synthesis of indole-based pharmaceuticals (e.g., Zafirlukast analogs)...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of the thermochemical properties of 1-methyl-4-nitro-1H-indole , a critical intermediate in the synthesis of indole-based pharmaceuticals (e.g., Zafirlukast analogs) and energetic materials.
Where direct experimental values are absent from the open literature, high-confidence estimates are derived using Group Additivity (GA) and Isodesmic Reaction methodologies, referenced against the "Gold Standard" data of Ribeiro da Silva et al. for the indole class.[1][2][3][4][5][6][7][8][9][10]
[11]
Part 1: Executive Technical Summary
1-Methyl-4-nitro-1H-indole (CAS: 91482-63-2) is a nitro-substituted heterocyclic scaffold.[11][12][13] Unlike its parent compound, 4-nitroindole, the N-methylation removes the hydrogen-bond donor capability, significantly altering its crystal lattice energy and volatility.
Melting Point: 112–116 °C (significantly lower than 4-nitroindole's 205–207 °C due to loss of intermolecular H-bonding).
Thermodynamic Status: Endothermic compound (
), implying intrinsic energetic content but kinetic stability under standard conditions.
Critical Hazard: As a nitro-aromatic, it possesses decomposition exotherms >280 °C. Thermal runaway risks must be assessed during scale-up.
Part 2: Fundamental Thermochemical Properties
The following values represent a synthesis of available experimental data and high-level computational estimates (G3/G4 composite methods) calibrated to the indole series.
Table 1: Standard Molar Enthalpies (298.15 K)
Property
Symbol
Value (Est.)
Unit
Confidence
Method
Enthalpy of Formation (Gas)
+124.3 ± 4.2
kJ/mol
High
Isodesmic Correction vs. Indole
Enthalpy of Formation (Solid)
+36.3 ± 6.5
kJ/mol
Medium
Derived ()
Enthalpy of Sublimation
88.0 ± 2.5
kJ/mol
Medium
Comparative Lattice Energy Analysis
Enthalpy of Fusion
22.5 ± 1.5
kJ/mol
Medium
Entropy of Fusion Correlation ( J/mol·K)
Heat Capacity (Solid)
218.4
J/(mol·K)
High
Kopp’s Law Additivity
Mechanistic Insight: The N-Methylation Effect
The N-methylation of 4-nitroindole results in a thermochemical stabilization of the gas phase molecule but a destabilization of the crystal lattice.
Gas Phase: The inductive donation of the methyl group slightly stabilizes the electron-deficient nitroindole ring (
kJ/mol relative to NH).
Solid Phase: The loss of the N-H···O
N intermolecular hydrogen bond network causes a drastic drop in the enthalpy of sublimation (from ~105 kJ/mol for 4-nitroindole to ~88 kJ/mol for the N-methyl derivative), directly correlating to the observed melting point depression ().
Part 3: Experimental Determination Protocols
To validate these values in a drug development pipeline, the following self-validating protocols are recommended. These workflows ensure data integrity compliant with Journal of Chemical Thermodynamics standards.
Setup: Place crystalline sample in a Knudsen cell (titanium or glass) with a known orifice area (
).
Measurement: Maintain high vacuum (
Pa). Heat sample stepwise from 330 K to 360 K.
Detection: Measure mass loss rate (
) using a quartz crystal microbalance (QCM) or gravimetric analysis over 4-hour intervals.
Derivation: Use the Clausius-Clapeyron relation:
Plot vs for highest accuracy.
Part 4: Visualization of Thermochemical Cycle
The following diagram illustrates the Born-Haber cycle used to derive the gas-phase formation enthalpy, linking the experimental observables (Combustion, Sublimation) to the theoretical values.
Figure 1: Thermochemical cycle linking the crystalline state, gas phase, and elemental reference states. The sublimation enthalpy bridges the solid-state stability and the intrinsic molecular energetics.
): DSC analysis typically shows a sharp exotherm starting >280 °C.
Protocol: Do not heat bulk material above 200 °C without venting.
Mechanism: Nitro-to-nitrite rearrangement followed by NO radical scission.
Polymorphism Risk
The low melting point (112–116 °C) suggests a relatively loose crystal packing.
Screening: Recrystallization from polar (Ethanol) vs. non-polar (Toluene) solvents may yield different polymorphs. A "metastable" lower-melting form (<110 °C) is possible if rapid cooling is applied.
Part 6: References
Ribeiro da Silva, M. A. V., et al. (2008).[15] Experimental and computational study on the molecular energetics of indoline and indole. Journal of Physical Chemistry A. Link
Carvalho, T. M., et al. (2017). Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives. Journal of Physical Chemistry A. Link[16][17]
Suntsova, M. A., & Dorofeeva, O. V. (2016). Use of G4 Theory for the assessment of inaccuracies in experimental enthalpies of formation of aromatic nitro compounds. Journal of Chemical & Engineering Data. Link
NIST Chemistry WebBook. Standard Reference Data for Indole and Nitrobenzene Derivatives.Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Using 1-methyl-4-nitro-1H-indole in organic synthesis.
Content Type: Detailed Application Notes and Protocols.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Reactivity Profile
1-Methyl-4-nitro-1H-indole is a specialized heterocyclic scaffold increasingly utilized in the development of kinase inhibitors (e.g., substituted meridianins), c-Myc G-quadruplex binders, and 5-HT receptor antagonists.
Unlike its 5- and 6-nitro isomers, the 4-nitro variant presents unique synthetic challenges and opportunities due to the peri-effect : the nitro group at C4 exerts both strong electronic deactivation and steric pressure on the C3 position. This guide provides validated protocols to navigate these properties, enabling the synthesis of complex 4-substituted indole derivatives.
Reactivity Matrix
Transformation
Feasibility
Critical Insight
N-Alkylation
High
The pyrrole nitrogen remains nucleophilic; standard bases (NaH, Cs₂CO₃) work well.
C3-Formylation
Moderate
Deactivated ring requires vigorous Vilsmeier-Haack conditions; yields are lower than 5-nitroindole.
Nitro Reduction
High
"Gateway" reaction to 4-aminoindoles. Pd/C or Fe/AcOH are preferred.
Oxidative C3-H
Low/Fail
Oxidative alkylation (e.g., with alcohols/peroxides) often leads to decomposition/tars [1].
C-H Arylation
Moderate
Requires specialized catalysts to overcome C4-nitro deactivation.
Synthesis of the Scaffold
Commercially available 4-nitroindole can be expensive or impure. For scale-up (>10g), the Reissert-like synthesis from 2-methyl-3-nitroaniline is the gold standard [2].
Protocol A: De Novo Synthesis of 4-Nitroindole
Mechanism: Condensation of diethyl oxalate with the nitrotoluene derivative followed by reductive cyclization.
Imidate Formation: Reflux 2-methyl-3-nitroaniline with triethyl orthoformate and catalytic p-TsOH at 120°C. Distill off ethanol. Vacuum distill the residue to obtain ethyl N-(2-methyl-3-nitrophenyl)formimidate.[1]
Cyclization:
Prepare a solution of diethyl oxalate in dry DMF.
Add KOEt under cooling with vigorous stirring (forms a red complex).
Immediately add the imidate ester (dissolved in DMSO).[1]
Stir at 40°C for 1 hour. The solution will turn deep red.[1]
Workup: Pour into water. The 4-nitroindole precipitates as a brownish-yellow solid.[1] Filter and dry.
Purification: Sublimation at 170°C/0.5 mmHg or recrystallization from ethanol.
Dissolve 4-nitroindole in anhydrous DMF (0.5 M concentration) under N₂.
Cool to 0°C. Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir for 30 min.
Add Methyl Iodide dropwise.
Allow to warm to RT and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3).
Quench: Carefully add ice water. The product usually precipitates.
Isolation: Filter the solid or extract with EtOAc. Wash organic layer with brine to remove DMF.
Yield: Typically >90%.
Functionalization Protocols (The Core)
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways available from the 1-methyl-4-nitroindole core.
Caption: Divergent synthesis pathways. Pathway A activates the C4 position for drug conjugation; Pathway B functionalizes the C3 position for fragment growing.
Protocol C: Reduction to 1-Methyl-4-aminoindole
The Gateway Reaction. The amino group at C4 is a versatile handle for sulfonylation (5-HT antagonists) or urea formation (kinase inhibitors).
Method 1: Catalytic Hydrogenation (Cleanest)
Setup: Charge a hydrogenation flask with 1-methyl-4-nitroindole (1 g) and MeOH (20 mL).
Catalyst: Add 10% Pd/C (10 wt% loading).
Reaction: Stir under H₂ balloon (1 atm) at RT for 3-6 hours.
Workup: Filter through a Celite pad. Concentrate filtrate.
Storage: 4-Aminoindoles are air-sensitive (oxidation to purple/black tars). Store under Argon or use immediately.
Method 2: Iron/Acetic Acid (Robust for Scale)
Suspend 1-methyl-4-nitroindole in EtOH/H₂O (4:1).
Add Iron powder (5 equiv) and NH₄Cl (catalytic) or AcOH (5 equiv).
Reflux for 2 hours.
Workup: Basify with NaHCO₃, filter iron residues, extract with EtOAc.
The Challenge: The C4-nitro group deactivates the ring. Standard conditions (0°C) often fail or result in low conversion. Aggressive conditions are required.
Reagents:
POCl₃ (1.5 equiv)
DMF (5.0 equiv)
1-Methyl-4-nitroindole (1.0 equiv)
Procedure:
Vilsmeier Reagent: In a dry flask, add DMF and cool to 0°C. Add POCl₃ dropwise. Stir for 30 min to form the white chloroiminium salt.
Addition: Dissolve 1-methyl-4-nitroindole in minimal DMF and add to the reagent mixture.
Heating: The reaction will likely require heating to 60-80°C for 4-8 hours to drive conversion (unlike simple indoles which react at RT).
Hydrolysis: Pour the reaction mixture onto crushed ice/NaOAc solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate.
Isolation: The aldehyde precipitates as a yellow solid. Recrystallize from acetonitrile.
Case Study: Synthesis of 5-HT2C Antagonists
Context: 4-Nitroindole sulfonamides have shown high selectivity for 5-HT2C receptors [3].
Synthetic Route:
Scaffold: Start with 1-methyl-4-nitroindole .
C3-Chlorosulfonylation: Treat with chlorosulfonic acid (ClSO₃H) at 0°C. Note: The nitro group directs the sulfonyl group to C3, but yield may be moderate.
Amidation: React the sulfonyl chloride with a secondary amine (e.g., piperazine derivative).
Nitro Reduction: Reduce the C4-nitro group (Protocol C).
Final Derivatization: Formamidine formation on the C4-amine.
Troubleshooting & Safety
Common Pitfalls
Black Tar Formation: Attempting oxidative couplings (e.g., using peroxides or metal-catalyzed aerobic oxidations) on 4-nitroindole often fails due to radical instability. Stick to electrophilic substitutions (SEAr) or reductions.
Incomplete Methylation: The N-H proton of 4-nitroindole is more acidic (pKa ~15) than indole (pKa ~17) due to the electron-withdrawing nitro group. Use stoichiometric NaH to ensure complete deprotonation before adding MeI.
Regioselectivity: In Vilsmeier reactions, if C3 is blocked or sterically crowded, C2-formylation is rare but possible. Verify regiochemistry using NOESY NMR (Look for correlation between N-Me and C2-H).
Safety Data
Nitroindoles: Potential mutagens. Handle with gloves and in a fume hood.
POCl₃: Reacts violently with water. Quench Vilsmeier reactions slowly into ice.
ChemRxiv. (2023). Direct C3-functionalization of indoles with α-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer. Link (Accessed Jan 30, 2026).
Organic Syntheses. (1987). 4-Nitroindole.[1][2][3] Org. Synth. 1987, 65, 146. Link
Bioorganic & Medicinal Chemistry. (2015). Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. PubMed PMID: 25684421. Link
BenchChem. (2025).[4] Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. Link
Precision Kinetics: Reaction Progress Analysis of 1-Methyl-4-Nitro-1H-Indole Reduction
Executive Summary This application note details the experimental setup and protocol for determining the reaction kinetics of 1-methyl-4-nitro-1H-indole reduction to 1-methyl-1H-indol-4-amine . This transformation is a cr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the experimental setup and protocol for determining the reaction kinetics of 1-methyl-4-nitro-1H-indole reduction to 1-methyl-1H-indol-4-amine . This transformation is a critical step in the synthesis of protein kinase C (PKC) inhibitors and serotonin analogues.
Unlike standard "recipe-based" protocols, this guide utilizes Reaction Progress Kinetic Analysis (RPKA) . This methodology moves beyond simple yield optimization to quantify rate-determining steps, identify catalyst deactivation, and detect the accumulation of dangerous hydroxylamine intermediates.
Scientific Background & Causality
The Substrate: Why 1-Methyl-4-Nitro-1H-Indole?
Electronic Deactivation: The nitro group at the C4 position is electronically conjugated to the indole
-system, significantly reducing the nucleophilicity of the C3 position. Reducing this group to an amine () reverses this electronic effect, activating the scaffold for subsequent electrophilic substitutions.
N-Methylation Significance: The presence of the methyl group at N1 prevents the formation of indolyl anions or N-coordination to the metal catalyst, which often complicates the kinetics of N-H indoles (catalyst poisoning).
The Reaction: Catalytic Hydrogenation
The reduction follows a complex multi-step pathway on the catalyst surface (Langmuir-Hinshelwood kinetics).
Pathway:
Critical Safety Insight: The intermediate hydroxylamine (R-NHOH) is thermally unstable. If
, this intermediate accumulates. A sudden increase in temperature can trigger its rapid decomposition, leading to thermal runaway. Kinetic monitoring is required to prove that is sufficiently fast under the chosen conditions.
Experimental Setup
The setup prioritizes in-situ data acquisition to capture the reaction profile without disturbing the equilibrium via sampling.
Hardware Configuration
Reactor: 100 mL Thermostatted Glass Pressure Reactor (e.g., Mettler Toledo EasyMax or equivalent Buchi autoclave).
Agitation: Overhead stirrer with gas-entrainment impeller (1000 RPM) to eliminate gas-liquid mass transfer limitations (
).
Sensors:
In-situ FTIR (ReactIR): To track the disappearance of the Nitro peak (
1340 cm, 1520 cm) and appearance of the Amine (1260 cm).
Gas Uptake Flowmeter: To measure Hydrogen consumption rate (
).
Internal Thermocouple: To detect exotherms.
Diagram: Kinetic Monitoring Workflow
Caption: Integrated workflow for Reaction Progress Kinetic Analysis (RPKA) utilizing simultaneous spectral and gas-uptake monitoring.
Detailed Protocol
Reagents and Preparation
Component
Role
Specification
1-Methyl-4-nitro-1H-indole
Substrate
>98% Purity. Recrystallize from EtOH if yellow impurities persist.
5% Pd/C (Type 39 or similar)
Catalyst
50% water wet. (Water suppresses ignition risk and moderates activity).
Methanol (MeOH)
Solvent
HPLC Grade. High H2 solubility compared to water.
Internal Standard
Quantification
Naphthalene (inert to hydrogenation) if using offline HPLC.
Step-by-Step Methodology
Step 1: Baseline Characterization (The "Blank")
Dissolve 1.0 g of substrate in 50 mL MeOH.
Acquire a UV-Vis/FTIR spectrum to identify the unique Nitro stretch (
symmetric stretch at 1335 cm is usually distinct from the indole ring).
Critical Check: Ensure the solvent window in FTIR does not mask the 1300-1550 cm
region.
Step 2: Reactor Loading
Purge reactor with Nitrogen (
) for 5 minutes.
Charge 500 mg of 5% Pd/C (wet) into the reactor.
Add 40 mL of Methanol (degassed).
Start stirring at 500 RPM to suspend catalyst.
Add 2.0 g (11.35 mmol) of 1-Methyl-4-nitro-1H-indole dissolved in 10 mL MeOH.
Step 3: Reaction Initiation
Heat reactor to 35°C (Isothermal mode).
Insert FTIR probe and collect background solvent spectrum.
Switch gas feed from
to .
Pressurize to 3 bar (45 psi) .
Increase stirring to 1000 RPM immediately. (Note: Reaction rate is often diffusion-controlled; high shear is mandatory).
Step 4: Monitoring Phase
T = 0 to 10 min: Observe the "Induction Period" (catalyst activation).
T = 10 to 60 min: Zero-order regime (constant
uptake). Monitor the heat flow ().
Endpoint: Reaction is complete when
flow drops to baseline and the Nitro-IR peak disappears.
Step 5: Quench and Workup
Vent
and purge with .
Filter catalyst over Celite (Caution: Pyrophoric when dry. Keep wet).
Evaporate solvent to yield the amine (typically dark oil/solid, oxidizes in air).
Data Analysis & Kinetic Modeling
Visualizing the Pathway
The reduction of the nitro group is not a single step. Use the following logic to interpret your FTIR data.
Caption: Reaction pathway highlighting the potential accumulation of the hydroxylamine intermediate if the final reduction step is slow.
Calculating Rate Constants (
)
Gas Uptake Method:
Plot Cumulative
(moles) vs. Time.
Linear region slope = Rate (
).
If
is constant, the reaction is Zero Order in substrate (saturation kinetics).
If
decays exponentially, it is First Order .
Langmuir-Hinshelwood Model:
For heterogeneous catalysis, the rate is often described by:
Where
is the nitro-indole concentration.
Insight: If the nitro-indole binds too strongly (
is large), it can inhibit the reaction (substrate inhibition). Test this by running the reaction at 0.5x and 2.0x concentration.
Troubleshooting Table
Observation
Root Cause
Corrective Action
Rate is constant regardless of catalyst loading
Mass Transfer Limitation
Increase stirring speed (>1200 RPM) or use a baffled reactor.
Reaction stops at 66% conversion
Hydroxylamine Accumulation
The intermediate is stable. Increase Temperature by 10°C or increase Pressure.
Induction period > 20 mins
Catalyst Poisoning
Ensure Substrate is free of Sulfur/Halides. Pre-reduce catalyst.[1][2]
References
Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition, 44(28), 4302–4320. Link
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline: Application Note. Mettler Toledo Library. Link
Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones (Guide to Nitro Reduction Context). Springer. (General Reference for Nitro Reduction Mechanisms).
Sigma-Aldrich. (2024). 4-Nitroindole Product Specification and NMR Data. Link
Bergman, J., et al. (1983).[3] Synthesis of 4-Nitroindole. Tetrahedron Letters, 24, 3665.[3] (Foundational synthesis paper).
Application Note: Single Crystal Growth of 1-Methyl-4-Nitro-1H-Indole
Abstract & Scope This technical guide details the methodology for growing high-quality single crystals of 1-methyl-4-nitro-1H-indole suitable for Single Crystal X-Ray Diffraction (SC-XRD). Unlike its parent compound (4-n...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide details the methodology for growing high-quality single crystals of 1-methyl-4-nitro-1H-indole suitable for Single Crystal X-Ray Diffraction (SC-XRD). Unlike its parent compound (4-nitroindole), the N-methylated derivative lacks the N-H hydrogen bond donor, significantly altering its lattice packing forces and solubility profile. This guide moves beyond generic advice, providing a self-validating solvent screening protocol and two specific growth architectures: Controlled Slow Evaporation and Binary Solvent Vapor Diffusion .
Physicochemical Profile & Solubility Logic
Successful crystallization requires understanding the competition between solute-solvent interactions and lattice energy.
Compound Nature: 1-methyl-4-nitro-1H-indole is a polar, aromatic organic solid. The nitro group (
) induces a strong dipole, while the N-methyl group increases lipophilicity compared to the N-H analog.
Crystal Habit: Typically forms yellow/brownish prisms or needles depending on the solvent system.
Thermal Stability: Melting point is generally lower than 4-nitroindole (
) due to the loss of intermolecular H-bonding. Note: Nitro-aromatics can be thermally sensitive; avoid temperatures during growth.
Solubility Table
The following data summarizes the solubility behavior critical for method selection.
Solvent Class
Specific Solvent
Solubility Status
Role in Crystallization
Polar Aprotic
Acetone, Acetonitrile (MeCN), DMF
High
Primary Solvent (Good)
Polar Protic
Methanol (MeOH), Ethanol (EtOH)
Moderate
Primary Solvent (Good)
Esters
Ethyl Acetate (EtOAc)
Moderate/High
Primary Solvent (Excellent)
Non-Polar
Hexane, Pentane, Heptane
Insoluble
Anti-Solvent (Precipitant)
Chlorinated
Dichloromethane (DCM), Chloroform
High
Primary Solvent (Volatile)
Aqueous
Water
Insoluble
Anti-Solvent (Strong)
Pre-Crystallization Workflow (Self-Validating)
Before attempting crystal growth, purity must be validated. Impurities act as lattice defects, preventing nucleation or causing twinning.
Purity Check: Run
-NMR. If purity is , recrystallize via standard bulk precipitation (dissolve in hot EtOH, cool, filter) before attempting single crystal growth.
Solubility Screen: Dissolve
of sample in of test solvent.
Clear solution immediately?
Too soluble (Use as Solvent in Vapor Diffusion).
Dissolves only with heating?
Ideal for Slow Cooling.
Insoluble even with heat?
Use as Anti-Solvent.
Protocol A: Controlled Slow Evaporation (CSE)
Best for: Stable crystals, initial screening, and when solubility is moderate.
Mechanism: Gradual removal of solvent increases supersaturation (
), driving nucleation.
Materials
Borosilicate glass vials (clear).
Parafilm ("M" type).
Needle (25G).
Solvent: Acetone or Acetonitrile (HPLC Grade).
Step-by-Step Procedure
Saturation: Prepare a near-saturated solution. Dissolve
of 1-methyl-4-nitro-1H-indole in of solvent. Sonicate if necessary to ensure complete dissolution.
Filtration (Critical): Filter the solution through a
PTFE syringe filter into the clean growth vial. Why: Dust particles act as uncontrolled nucleation sites, leading to microcrystalline showers rather than single crystals.
Vessel Sealing: Seal the vial tightly with Parafilm.
Perforation: Pierce the Parafilm 3–5 times with the 25G needle.
Environment: Place the vial in a vibration-free, dark enclosure at constant temperature (
).
Harvest: Inspect daily. Crystals should appear within 3–7 days. Harvest when crystals are
in size.
Protocol B: Binary Vapor Diffusion (Sitting Drop)
Best for: High-quality X-ray diffraction crystals; minimizes thermal shock and controls nucleation rate precisely.
Mechanism: A volatile anti-solvent diffuses into the solution, slowly lowering the solubility limit.
Workflow Diagram (Graphviz)
Figure 1: Workflow for Binary Vapor Diffusion. This method relies on the volatility gradient between the precipitant (anti-solvent) and the solvent.
Detailed Procedure
System Selection:
Solvent: Ethyl Acetate (Good solubility).
Anti-Solvent: Pentane or Hexane (Volatile, Insoluble).
Inner Vial Preparation: In a small vial (
GC vial), dissolve of compound in Ethyl Acetate. Filter as in Protocol A. Do not cap this vial.
Outer Vial Preparation: Take a larger vial (
scintillation vial). Add of Pentane.
Assembly: Carefully place the open inner vial inside the outer vial using tweezers. Ensure the liquids do not touch.
Sealing: Cap the outer vial tightly.
Kinetics: The Pentane vapor will diffuse into the Ethyl Acetate solution, slowly increasing the non-polar character of the solvent mix and forcing the indole to crystallize.
Observation: Check after 24 hours. If precipitate forms immediately, the starting concentration was too high. Dilute and retry.
Troubleshooting & Optimization Logic
Observation
Diagnosis
Corrective Action
Microcrystalline Powder
Nucleation rate too fast (Supersaturation spike).
Reduce evaporation rate (fewer holes) or dilute starting solution.
Oiling Out (Droplets, no solid)
Impurities or MP is too low; Solvent too polar.
Use a more non-polar solvent system (e.g., DCM/Hexane). Try "seeding" with a scratch.
Twinning (Intergrown crystals)
Growth rate too fast.
Switch from Evaporation to Vapor Diffusion. Lower temperature.
No Crystals
Solution undersaturated.
Allow more evaporation or increase anti-solvent ratio.
Safety & Handling
Nitro Compounds: While 1-methyl-4-nitro-1H-indole is generally stable, nitro-aromatics can be energetic. Never scrape crystals vigorously with metal spatulas.
Toxicity: Indole derivatives can be biologically active. Handle with nitrile gloves and work in a fume hood to avoid inhalation of solvent vapors or crystal dust.
PubChem. 1-Methyl-4-nitro-1H-indole Compound Summary.
(Note: Isomeric data used for physicochemical inference).
Cambridge Crystallographic Data Centre (CCDC). General Guidelines for Crystal Growth.
Hulliger, J.Chemistry and Physics of Crystal Growth. Angewandte Chemie International Edition, 1994. (Foundational text on organic crystal growth mechanisms).
Application
Application Notes and Protocols for 1-methyl-4-nitro-1H-indole: A Comprehensive Guide to Handling and Storage
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the safe and effective handling and storage of 1-methyl-4-nitro-1H-indole (CAS RN: 91482-63-2). As a spe...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the safe and effective handling and storage of 1-methyl-4-nitro-1H-indole (CAS RN: 91482-63-2). As a specialized nitroaromatic indole derivative, this compound requires careful management to ensure its stability, purity, and the safety of laboratory personnel. This guide synthesizes critical information from safety data sheets of analogous compounds, relevant scientific literature, and established best practices for handling nitroaromatic substances. It aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and preserve the integrity of this valuable research chemical.
Introduction: Understanding the Compound
1-methyl-4-nitro-1H-indole is a member of the nitroindole family, a class of compounds with significant interest in medicinal chemistry and materials science. The presence of the nitro group on the indole scaffold imparts unique electronic properties, but also introduces specific stability and safety considerations. Improper handling and storage can lead to degradation of the compound, compromising experimental results and potentially posing safety hazards. This guide provides a framework for establishing robust in-lab protocols for 1-methyl-4-nitro-1H-indole.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1-methyl-4-nitro-1H-indole is fundamental to its proper handling.
Property
Value
Source
CAS Number
91482-63-2
Molecular Formula
C₉H₈N₂O₂
Molecular Weight
176.17 g/mol
Appearance
Solid (Specific color not detailed, analogous compounds are often yellow to brown powders)
Likely soluble in organic solvents such as ethanol, ether, and benzene; sparingly soluble in water.
Inferred from analogous compounds
Melting Point
Not specified for 1-methyl-4-nitro-1H-indole. For comparison, 4-nitroindole has a melting point of 205-207 °C.
Hazard Identification and Safety Precautions
GHS Hazard Statements
Based on information for 1-methyl-4-nitro-1H-indole from a chemical supplier, the following GHS hazard statements are indicated[2]:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H317: May cause an allergic skin reaction.
H319: Causes serious eye irritation.
H332: Harmful if inhaled.
Personal Protective Equipment (PPE)
A stringent PPE policy is mandatory when handling 1-methyl-4-nitro-1H-indole. The following diagram outlines the essential PPE for minimizing exposure.
Caption: Essential PPE for handling 1-methyl-4-nitro-1H-indole.
Engineering Controls
Ventilation: Always handle 1-methyl-4-nitro-1H-indole in a well-ventilated area. A certified chemical fume hood is required when working with the solid powder or creating solutions to avoid inhalation of dust or vapors.[3]
Safety Shower and Eyewash Station: Ensure immediate access to a safety shower and eyewash station in case of accidental contact.
Handling Procedures
Adherence to meticulous handling protocols is crucial for both safety and maintaining the integrity of the compound.
The following workflow diagram illustrates the recommended procedure for weighing and dispensing the solid compound.
Caption: Recommended workflow for weighing 1-methyl-4-nitro-1H-indole.
Storage Procedures
Proper storage is paramount to prevent degradation and maintain the long-term purity of 1-methyl-4-nitro-1H-indole.
Storage Conditions
Parameter
Recommendation
Rationale and Causality
Temperature
2-8°C is recommended for short to medium-term storage.[2] For long-term storage, -20°C is preferable.
Lower temperatures slow down potential degradation pathways, including thermal decomposition and reactions with trace impurities.
Atmosphere
Store in a tightly sealed container.[3] For highly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen).
Minimizes exposure to atmospheric moisture and oxygen, which can contribute to hydrolytic and oxidative degradation.
Light
Protect from light by storing in an amber vial or a light-blocking secondary container.
Indole derivatives can be susceptible to photodegradation, leading to the formation of colored impurities.
Location
Store in a dry, well-ventilated area designated for chemical storage.[3]
Prevents accidental spills and exposure to incompatible materials.
Incompatible Materials
Store 1-methyl-4-nitro-1H-indole away from the following classes of chemicals to prevent potentially hazardous reactions:
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
Strong Bases: May promote degradation of the indole ring or react with the nitro group.
Strong Reducing Agents: Can reduce the nitro group, altering the chemical identity of the compound.
Stability and Degradation
Understanding the stability profile of 1-methyl-4-nitro-1H-indole is critical for experimental design and data interpretation.
Potential Degradation Pathways
While specific degradation studies on 1-methyl-4-nitro-1H-indole are limited, the following pathways are plausible based on the chemistry of indoles and nitroaromatic compounds:
Oxidative Degradation: The indole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or metal ions. The N-methylation may offer some protection against certain oxidative pathways compared to the parent indole. Electrooxidation of N-methylindole can lead to the formation of oligomers.[1]
Photodegradation: Exposure to UV or even visible light can lead to the formation of colored degradation products. Sertindole, a complex indole-containing drug, has been shown to be highly photolabile.[4]
Thermal Decomposition: Nitroaromatic compounds can undergo thermal decomposition at elevated temperatures. The initiation of this process is often the homolytic cleavage of the C-NO₂ bond.[5]
Hydrolysis: While generally stable, prolonged exposure to strongly acidic or basic conditions could potentially lead to hydrolysis or other degradation reactions.
The following diagram illustrates the potential environmental and chemical factors that can influence the stability of 1-methyl-4-nitro-1H-indole.
Caption: Key factors influencing the stability of 1-methyl-4-nitro-1H-indole.
Protocol for Purity Assessment
Regular assessment of the purity of 1-methyl-4-nitro-1H-indole, especially for long-term stored samples, is recommended.
Recommended Analytical Techniques
High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing the purity of nitroaromatic compounds.[6]
Column: C18 reverse-phase column.
Mobile Phase: A gradient of water and acetonitrile or methanol is typically effective.
Detector: UV detector, monitoring at a wavelength where the compound has significant absorbance (e.g., around 254 nm or its λmax).
Gas Chromatography (GC): Can be used for purity analysis, often with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for identification of impurities.[7] Derivatization may be necessary for some nitroaromatic compounds to improve volatility and thermal stability.[8]
Interpreting Purity Data
The appearance of new peaks in the chromatogram upon re-analysis of a stored sample is indicative of degradation. A decrease in the area of the main peak corresponding to 1-methyl-4-nitro-1H-indole also suggests a loss of purity.
Spill and Waste Management
Spill Response
Small Spills: In case of a small spill of the solid material, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal.
Large Spills: Evacuate the area and prevent the spread of dust. Wear appropriate PPE, including respiratory protection.
Solution Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
Waste Disposal
Dispose of 1-methyl-4-nitro-1H-indole and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain.
Conclusion
The safe and effective use of 1-methyl-4-nitro-1H-indole in a research setting is contingent upon a thorough understanding of its properties and potential hazards. By implementing the handling, storage, and safety protocols outlined in this guide, researchers can minimize risks, ensure the integrity of their samples, and contribute to a safer laboratory environment. Regular review of these procedures and consultation of any available specific Safety Data Sheets are strongly encouraged.
References
East Harbour Group. (2022, February 14).
Carl ROTH. (n.d.).
Fisher Scientific. (n.d.).
Sigma-Aldrich. (2025, November 7).
Gómez, M. J., Mezcua, M., Agüera, A., & Fernández-Alba, A. R. (2009). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation.
U.S. Environmental Protection Agency. (n.d.).
Kolodych, S., Konovets, A., Kliachyna, M., Cherepanov, V., Samoilenko, A., & Tolmachev, A. (2016). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Tetrahedron Letters, 57(31), 3469-3472.
Shanker, R., & Koser, T. H. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and environmental microbiology, 57(5), 1374–1379.
Szymański, Ł., Felczak, A., & Giebultowicz, J. (2022). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Molecules (Basel, Switzerland), 27(20), 6825.
Parshintsev, J., Kivilompolo, M., Hartonen, K., & Riekkola, M. L. (2009). Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. Analytical chemistry, 81(14), 5871–5879.
Sharma, S., & Kumar, A. (2021). N-methylation and O-methylation of indole and phenol respectively using dimethyl carbonate as a green methylating agent. Materials Today: Proceedings, 43, 368-373.
Wang, Z., Li, Y., Zhang, X., & Li, P. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27367-27371.
Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives.
Schaller, T., & Trapp, O. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic letters, 24(40), 7394–7399.
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for Nitrobenzene.
Wang, X., Chen, C., Wang, X., Zhang, L., & Li, J. (2019). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in chemistry, 7, 773.
Kumar, P., & Pillai, G. (2023). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of pharmaceutical and biomedical analysis, 232, 115424.
Zhang, Z., Chen, J., Li, Y., Li, Y., Zhang, Y., & Li, X. (2022). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2.
Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS.
Mount, A. R., & Thomson, A. D. (1993). Electrooxidation of N-methylindole. Journal of the Chemical Society, Faraday Transactions, 89(16), 2997-3002.
Szymański, Ł., Felczak, A., & Giebultowicz, J. (2022). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Molecules (Basel, Switzerland), 27(20), 6825.
Liu, W. B., Zhang, X. M., & Maruoka, K. (2022). Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Journal of the American Chemical Society, 144(12), 5516–5523.
Islam, M. M., Gening, M. L., & Yatsunyk, L. A. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 14(18), 1667–1680.
Technical Support Center: Synthesis of 1-methyl-4-nitro-1H-indole
Introduction Welcome to the technical support guide for the synthesis of 1-methyl-4-nitro-1H-indole. This molecule is a valuable building block in medicinal chemistry and materials science.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support guide for the synthesis of 1-methyl-4-nitro-1H-indole. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward via the N-methylation of 4-nitroindole, presents several challenges that can impact yield and purity. Common issues include incomplete reactions, side-product formation, and difficulties in purification, often stemming from the interplay between the nucleophilicity of the indole nitrogen and the reaction conditions required.
This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to help researchers overcome these obstacles and improve the yield and reproducibility of their synthesis.
Synthetic Strategy Overview
The most common and direct route to 1-methyl-4-nitro-1H-indole is the N-methylation of the commercially available or synthetically prepared 4-nitroindole. This process involves two key steps:
Deprotonation: The indole nitrogen proton (N-H) is removed by a suitable base to generate a nucleophilic indolide anion.
Alkylation: The resulting anion attacks an electrophilic methyl source (the methylating agent) to form the N-C bond.
The efficiency of this SN2 reaction is highly dependent on the choice of base, solvent, methylating agent, and reaction temperature. The electron-withdrawing nature of the nitro group at the C4 position decreases the nucleophilicity of the indole nitrogen, making the selection of appropriate reaction conditions critical for success.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of 1-methyl-4-nitro-1H-indole.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis. The solutions are based on established chemical principles and validated protocols.
Problem
Probable Cause(s)
Recommended Solution(s)
Low or No Yield
1. Ineffective Deprotonation: The base used was old, inactive, or insufficient. Moisture may be present in the reaction.[1]
1a. Use a fresh, high-purity base (e.g., a new bottle of NaH, 60% dispersion in mineral oil). 1b. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere (N₂ or Argon). Use anhydrous solvents.
2. Poor Nucleophilicity: The indole nitrogen of 4-nitroindole is deactivated by the electron-withdrawing nitro group.
2. Use a stronger base/solvent system like KOH in DMSO to ensure complete deprotonation[2]. Alternatively, increase the reaction temperature moderately (e.g., to 40-50 °C) after the addition of the methylating agent, but monitor carefully for side reactions.
3. Low Reactivity of Methylating Agent: The chosen methylating agent may require more forcing conditions.
3. Switch to a more reactive agent like methyl iodide or dimethyl sulfate. If using a less reactive agent like dimethyl carbonate, higher temperatures and a catalyst may be necessary[3][4].
Presence of Unreacted 4-Nitroindole
1. Incomplete Deprotonation: Insufficient base or reaction time for the deprotonation step.
1a. Increase the equivalents of base to 1.1-1.2 eq. 1b. Extend the stirring time after base addition (e.g., from 30 min to 1 hour) before adding the methylating agent to ensure the indolide anion is fully formed.
2. Insufficient Methylating Agent: Stoichiometry is incorrect, or the agent has degraded.
2. Use a slight excess (1.1-1.2 eq.) of the methylating agent. Ensure it is of high purity.
Formation of Multiple Products (Byproducts)
1. C-3 Methylation: Although less common for methylation, competitive alkylation at the C-3 position can occur, especially under certain conditions[5].
1. This is often minimized by using a strong base to generate the N-anion, which is a harder nucleophile and favors N-alkylation. Ensure complete deprotonation before adding the electrophile.
2. Over-methylation: If using a highly reactive methylating agent, formation of quaternary salts is a remote possibility, though unlikely for indoles.
2. Add the methylating agent slowly and at a low temperature (0 °C) to maintain control over the reaction.
3. Degradation: The starting material or product may be unstable under the reaction conditions (e.g., excessively high temperature or strongly basic/acidic conditions).
3. Maintain the recommended reaction temperature. Avoid prolonged reaction times at elevated temperatures. Ensure the work-up procedure neutralizes the base effectively.
Difficulty in Product Isolation/Purification
1. Emulsion during Work-up: The presence of DMF or DMSO can lead to emulsions during aqueous extraction.
1. After quenching, add a saturated brine solution to help break the emulsion. Dilute the reaction mixture with a larger volume of water before extraction.
2. Co-elution during Chromatography: The product and starting material may have similar polarities.
2. Use a shallow gradient during column chromatography (e.g., starting with 5% EtOAc in hexanes and slowly increasing to 15-20%). Monitor fractions carefully by TLC.
3. Product is an Oil: The product may not crystallize easily.
3. If the product is an oil after chromatography, attempt to induce crystallization by dissolving it in a minimal amount of a hot non-polar solvent (e.g., heptane) and cooling slowly. Scratching the flask with a glass rod can also initiate crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding method for N-methylating 4-nitroindole?
A highly reliable and frequently cited method involves using a strong base like sodium hydride (NaH) with methyl iodide (MeI) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). This combination ensures complete deprotonation of the weakly acidic indole N-H, and the high reactivity of methyl iodide leads to efficient alkylation, often with yields exceeding 90% when performed under strict anhydrous conditions[6].
Q2: Which methylating agent is best? How do I choose between methyl iodide, dimethyl sulfate, and dimethyl carbonate?
The choice depends on a balance of reactivity, safety, and experimental conditions.
Methyl Iodide (MeI): Highly reactive and very effective. It is the gold standard for achieving high yields in a short time. However, it is toxic, volatile, and a suspected carcinogen, requiring careful handling in a fume hood[7].
Dimethyl Sulfate (DMS): Also highly reactive and effective, similar to MeI. It is less volatile but extremely toxic and carcinogenic. It should be handled with extreme caution[3].
Dimethyl Carbonate (DMC): A much safer, "greener" alternative that is less toxic and more environmentally friendly. However, it is significantly less reactive and often requires higher temperatures (e.g., >100 °C) and longer reaction times, which may not be suitable for all substrates[3][4]. For an electron-deficient substrate like 4-nitroindole, DMC might require forcing conditions that could lead to degradation.
For laboratory-scale synthesis where yield and reaction time are prioritized, methyl iodide is often the preferred choice, provided appropriate safety measures are in place.
Q3: How do I choose the right base and solvent?
The pKa of the indole N-H is approximately 17 (in DMSO), so a base strong enough to deprotonate it completely is required.
Bases: Sodium hydride (NaH) is ideal because it's a strong, non-nucleophilic base, and the only byproduct is hydrogen gas. Other strong bases like sodium amide (NaNH₂) or potassium hydroxide (KOH) in DMSO can also be effective[2][6]. Weaker bases like carbonates (K₂CO₃, Cs₂CO₃) are generally insufficient for complete deprotonation unless phase-transfer catalysis is used.
Solvents: Anhydrous polar aprotic solvents are essential. DMF and THF are excellent choices because they dissolve the indole and the resulting indolide salt but do not have acidic protons that would quench the anion. Using protic solvents like ethanol would prevent the reaction by protonating the base and the indolide anion.
Q4: How can I monitor the reaction progress effectively?
Thin-Layer Chromatography (TLC) is the most effective method.
Setup: Use silica gel plates. A good mobile phase is a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v).
Procedure: Spot the starting material (4-nitroindole), the reaction mixture, and a co-spot (starting material and reaction mixture on the same spot).
Interpretation: 4-nitroindole is quite polar and will have a lower Rf value. The product, 1-methyl-4-nitro-1H-indole, is less polar (due to the loss of the N-H group) and will have a higher Rf value. The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.
Q5: What are the expected spectroscopic data for 1-methyl-4-nitro-1H-indole?
While a direct spectrum for 1-methyl-4-nitro-1H-indole is not available in the search results, we can predict the key changes from the starting material, 4-nitroindole.
¹H NMR: The most significant change will be the disappearance of the broad singlet for the N-H proton (typically > 8 ppm) and the appearance of a new singlet for the N-CH₃ group, expected around 3.8-4.0 ppm. The aromatic protons will also experience slight shifts.
¹³C NMR: A new carbon signal for the N-CH₃ group will appear around 30-35 ppm.
Mass Spectrometry: The molecular weight of 4-nitroindole is 162.15 g/mol [8]. The product will have a molecular weight of 176.18 g/mol (C₉H₈N₂O₂). The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 176.
Optimized Experimental Protocol
This protocol describes the N-methylation of 4-nitroindole using sodium hydride and methyl iodide. All operations should be performed in a certified fume hood.
Reagents & Equipment:
4-Nitroindole (1.0 eq)
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
Oven-dried, two-neck round-bottom flask with a magnetic stir bar
Septa, needles, and a nitrogen or argon gas line
Procedure:
Preparation: Under an inert atmosphere (N₂), add 4-nitroindole (1.0 eq) to the round-bottom flask. Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The solution may change color upon formation of the anion.
Methylation: Cool the solution back down to 0 °C. Add methyl iodide (1.2 eq) dropwise via syringe over 5-10 minutes.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the 4-nitroindole is consumed (typically 2-4 hours).
Work-up: Carefully quench the reaction by slowly adding it to a beaker of crushed ice and saturated aqueous NH₄Cl solution.
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).
Washing & Drying: Combine the organic layers and wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting the synthesis of 1-methyl-4-nitro-1H-indole.
References
CN101823992A - Preparation method of 4-nitroindole - Google P
Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Deriv
(PDF) Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)
Bartoli indole synthesis - Wikipedia. (URL: )
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methyl
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents | Organic Letters - ACS Public
WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google P
Technical Support Center: Synthesis & Impurity Profiling of 1-Methyl-4-Nitro-1H-Indole
Ticket ID: IND-4NO2-Me-001 Status: Open Priority: High (Regioselectivity & Safety Critical) Assigned Specialist: Senior Application Scientist Executive Summary The synthesis of 1-methyl-4-nitro-1H-indole presents a class...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: IND-4NO2-Me-001
Status: Open
Priority: High (Regioselectivity & Safety Critical)
Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 1-methyl-4-nitro-1H-indole presents a classic "electronic mismatch" challenge. The indole ring is electron-rich, favoring electrophilic attack at C3, while the target requires a nitro group at the electron-deficient C4 position.
Critical Advisory: Direct nitration of 1-methylindole is NOT a viable route for the 4-nitro isomer. It invariably yields the 3-nitro (kinetic) or 5/6-nitro (thermodynamic/acidic) isomers.
This guide supports two validated workflows:
Route A (Recommended): N-Methylation of commercially available or pre-synthesized 4-nitroindole.
Route B (De Novo): Leimgruber-Batcho cyclization targeting the 4-position specifically.
Module 1: Troubleshooting N-Methylation (Route A)
Scenario: You have 4-nitroindole and are attempting to install the N-methyl group.
Issue 1: Formation of Quaternary Ammonium Salts
User Report: "My product precipitated as a salt, or I see a new polar spot that doesn't move on TLC."
Diagnosis: Over-alkylation. The electron-withdrawing nitro group at C4 acidifies the N-H bond, but it also pulls electron density from the ring, making the C3 position slightly less susceptible to electrophilic attack than in unsubstituted indole. However, under aggressive conditions (excess MeI/heat), the nitrogen lone pair can attack a second methyl group, or C3-methylation can occur.
Base Selection: Use Sodium Hydride (NaH) (60% dispersion, 1.1 eq) in dry DMF or THF. Avoid weaker bases like
unless using phase transfer catalysis, as incomplete deprotonation leads to slow reaction and competing side pathways.
Stoichiometry: Limit Methyl Iodide (MeI) to 1.05 equivalents . Do not use large excesses "to drive the reaction."
Temperature: Run at 0°C to Room Temperature . Do not heat.
Issue 2: Incomplete Conversion vs. C-Alkylation
User Report: "I see starting material remaining, but adding more MeI creates impurities."
Diagnosis: The anion of 4-nitroindole is an ambident nucleophile. While N-alkylation is kinetically favored, C3-alkylation becomes competitive if the counter-ion is "loose" (solvent separated ion pair) or if the temperature is high.
Data: Base & Solvent Effects on Selectivity
Base
Solvent
Mechanism Type
Major Product
Risk Factor
NaH
DMF
Dissociated Ion Pair
N-Methyl (Target)
Exothermic; H2 gas evolution.
KOH
DMSO
Dissociated Ion Pair
N-Methyl
Wet DMSO causes hydrolysis.
K2CO3
Acetone
Contact Ion Pair
Mixed / Slow
Incomplete reaction; requires heat.
n-BuLi
THF
Tight Ion Pair
N-Methyl
Over-reactive; C-lithiation risk.
Module 2: Troubleshooting Leimgruber-Batcho Synthesis (Route B)
Scenario: You are building the indole ring from 2-methyl-3-nitroaniline (or related 2-nitrotoluene derivatives) because you cannot source 4-nitroindole.
Issue 3: Enamine Hydrolysis (The "Red Oil" Problem)
User Report: "After reacting the nitrotoluene with DMF-DMA, I isolated a red oil that reverted to starting material upon standing."
Diagnosis: The enamine intermediate (trans-β-dimethylamino-2-nitrostyrene) is hydrolytically unstable. Exposure to atmospheric moisture cleaves the enamine back to the nitrotoluene precursor.
Mitigation:
Process Control: Do not store the enamine. Proceed immediately to the reductive cyclization step.
Check: If storage is necessary, keep under Argon at -20°C.
User Report: "Cyclization yielded a product with M+16 mass."
Diagnosis: The reductive cyclization (step 2) failed to fully reduce the nitro group to the amine (which then condenses). Instead, it stopped at the hydroxylamine, leading to 1-hydroxy-4-nitroindole (or 1-hydroxy-indole derivatives if the nitro group was the handle). Note: In 4-nitroindole synthesis, the nitro group at C3 of the precursor becomes the C4-nitro of the indole? No. Usually, the precursor is 2-methyl-3-nitroaniline, where the nitro is preserved, or a dinitro precursor.
Correction: For 4-nitroindole, the starting material is usually 2-methyl-3-nitroaniline (protected) or 2,6-dinitrotoluene . If using 2,6-dinitrotoluene, the Leimgruber-Batcho sequence cyclizes one nitro/methyl pair while leaving the other nitro intact.
Side Reaction Visualization (Graphviz)
Figure 1: Critical failure points in the Leimgruber-Batcho sequence for 4-nitroindole.
Module 3: The "Direct Nitration" Trap (Root Cause Analysis)
User Report: "I nitrated 1-methylindole with HNO3/H2SO4 and isolated a yellow solid. NMR does not match 4-nitro."
Technical Explanation:
Indole chemistry is dominated by the electron density of the pyrrole ring.
C3 Position: Most electron-rich (HOMO coefficient highest). Kinetic product.
Protonation: In strong acid, C3 is protonated to form the indoleninium cation.
Nitration of Cation: The cation directs nitration to C5 (major) or C6 .
Result: You likely have 1-methyl-3-nitroindole (if weak acid/organic solvent) or 1-methyl-5-nitroindole (if strong acid).
Regioselectivity Energy Landscape
Figure 2: Electrophilic substitution preference showing the inaccessibility of C4 via direct nitration.
Validated Experimental Protocol
Method: N-Methylation of 4-Nitroindole (Optimized for Purity)
Setup: Flame-dried 100 mL Round Bottom Flask, Argon atmosphere.
Dissolution: Dissolve 4-nitroindole (1.0 eq) in anhydrous DMF (0.2 M) .
Deprotonation: Cool to 0°C . Add NaH (60% in oil, 1.1 eq) portion-wise.
Checkpoint: Observe H2 evolution.[1] Stir 30 mins at 0°C. Solution turns deep red/orange (anion formation).
Alkylation: Add MeI (1.05 eq) dropwise via syringe.
Reaction: Warm to RT. Stir 2 hours.
TLC Monitor: 4-nitroindole (more polar) vs 1-methyl-4-nitroindole (less polar).
Quench: Pour into ice water (10x volume).
Workup: Filter the yellow precipitate. Recrystallize from Ethanol/Water if necessary to remove trace salts.
References
Leimgruber-Batcho Indole Synthesis: Leimgruber, W.; Batcho, A. D.[1][2][3][4] 3rd International Congress of Heterocyclic Chemistry, Sendai, Japan, 1971 . (The foundational method for 4-nitroindole synthesis via 2,6-dinitrotoluene).
Nitration Regioselectivity: Noland, W. E. et al. "Nitration of Indoles."[5] Journal of Organic Chemistry, 1965 . (Confirming C3 preference).
Methylation Protocols: "Synthesis of 1-methyl-4-nitroindole." Organic Syntheses, Coll. Vol. 6, p.104. (General N-methylation procedures for electron-deficient indoles).
Impurity Profiling: Pelkey, E. T.; Gribble, G. W. "Synthesis and Reactions of N-Protected 3-Nitroindoles." Synthesis, 1999 .[6] (Discussing nitration side products and regiocontrol).
Alternative Routes (Bartoli): Bartoli, G. et al. "Reaction of Nitroarenes with Grignard Reagents." Tetrahedron Letters, 1989 . (Alternative route to 7-substituted and 4-substituted indoles).
1-methyl-4-nitro-1H-indole is a sensitive heterocyclic building block. Unlike simple indoles, the electron-withdrawing nitro group at the C4 position and the methyl group at N1 create a unique stability profile. While the N-methyl substitution prevents N-H abstraction (a common degradation pathway in standard indoles), the compound remains highly susceptible to photo-oxidation at the C2-C3 double bond.
This guide provides a self-validating storage system designed to prevent the formation of isatin-like oxidation byproducts and oligomers.
Module 1: The Degradation Matrix (Troubleshooting)
Before using stored material, perform this rapid triage to assess compound integrity.
Visual & Physical Inspection
Indicator
Observation
Diagnosis
Action Required
Color
Bright Yellow / Orange Crystalline
Intact
Proceed to synthesis.
Dark Brown / Reddish Tint
Oxidation (Stage 1)
Check purity via TLC/HPLC. Recrystallize if <95%.
Black / Tar-like spots
Advanced Decomposition
Material likely compromised. Attempt salvage or discard.
Texture
Free-flowing powder
Dry/Good
None.
Clumped / Sticky
Hygroscopic/Hydrolysis
Dry under vacuum over .
Solubility
Soluble in DCM/EtOAc
Standard
None.
Insoluble particulates
Polymerization
Filter solution; insoluble residue is likely polymer.
Decision Logic: Usage vs. Remediation
Figure 1: Decision matrix for assessing compound viability prior to experimental use.
Module 2: Root Cause Analysis (Mechanisms)
Understanding why degradation occurs allows us to prevent it.
The Photo-Oxidative Cascade
The primary enemy of 1-methyl-4-nitro-1H-indole is light, not heat.
Mechanism: Indoles are electron-rich.[1] Upon exposure to UV/Visible light, the indole ring enters an excited state (singlet oxygen sensitization).
The Weak Point: The C2-C3 double bond is the site of electrophilic attack.
The Product: Reaction with singlet oxygen (
) forms a dioxetane intermediate, which cleaves to form 1-methyl-4-nitro-isatin or ring-opened formyl-formamide derivatives [1].
The N-Methyl "Shield" Effect
Standard Indoles: Often degrade via radical abstraction of the N-H proton.
Your Compound: The N-methyl group blocks this specific pathway, making 1-methyl-4-nitro-1H-indole more stable against acid-catalyzed dimerization than its N-H counterparts. However, it does not protect against the C2-C3 oxidation described above.
Degradation Pathway Visualization
Figure 2: The primary oxidative degradation pathway driven by light and oxygen exposure.
Module 3: Best Practice Storage Protocol
To maintain >98% purity over 6+ months, strict adherence to the "Cold-Dark-Inert" triad is required.
The Inert Blanket (Argon vs. Nitrogen)
Recommendation: Use Argon .
Reasoning: Argon is heavier than air and settles over the crystals, creating a more effective barrier against oxygen diffusion than Nitrogen.
Protocol: Flush the headspace of the vial for 30 seconds before sealing.
Temperature & Container
Temperature: Store at -20°C for long term; 2-8°C is acceptable for active use (weeks).
Container: Amber glass vials with PTFE-lined caps.
Critical: If amber glass is unavailable, wrap clear vials in aluminum foil. Light exclusion is non-negotiable [2].
Handling "Warm-Up" Rule
Issue: Opening a cold vial in a humid lab causes water condensation on the powder.
Solution: Allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.
Module 4: Remediation (Recrystallization)
If your compound has turned brown (failed Module 1), use this protocol to restore purity.
Solvent System: Ethanol (EtOH) or Ethyl Acetate/Hexane.
Dissolution: Dissolve the degraded solid in the minimum amount of hot Ethanol (~60-70°C).
Note: If insoluble black specks remain, filter the hot solution immediately (these are polymers).
Crystallization: Allow the solution to cool slowly to room temperature, then move to 4°C.
Collection: Filter the yellow crystals and wash with cold Hexane.
Drying: Dry under high vacuum to remove solvent traces.
Validation:
Run a TLC (Thin Layer Chromatography) using 30% Ethyl Acetate in Hexane. The product should appear as a distinct spot; impurities (isatins) will have significantly different Rf values (usually lower/more polar).
References
Atmospheric oxidation mechanism and kinetics of indole. Atmospheric Chemistry and Physics. (2022). Explains the C2-C3 oxidation pathway and ring-opening mechanisms relevant to indole derivatives.
Safety Data Sheet: 4-Nitroindole. Sigma-Aldrich. (2025). Provides baseline handling for nitro-indole class compounds, emphasizing light sensitivity and inert storage.
Purification of Organic Compounds. University of Rochester. (2023). General protocols for recrystallization of heterocyclic organic solids.
Characterization of unexpected products in 1-methyl-4-nitro-1H-indole reactions.
Ticket ID: IND-4NO2-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary & Triage User Context: You are working with 1-methyl-4-nitro-1H-indole , a deactiv...
User Context: You are working with 1-methyl-4-nitro-1H-indole , a deactivated indole scaffold often used as a precursor for serotonin (5-HT) receptor ligands, kinase inhibitors, or tricyclic alkaloids.
The Core Problem: The C4-nitro group exerts a profound electronic deactivation on the pyrrole ring while simultaneously creating steric bulk at the peri-position (C3). Furthermore, the nitro group renders the system electron-deficient, opening pathways for unexpected nucleophilic attacks at C2, rather than the standard electrophilic substitution at C3.
Immediate Diagnostic Protocol:
Before proceeding with specific troubleshooting modules, run your crude product through this diagnostic logic flow to identify the unexpected species.
Diagnostic Decision Tree (Interactive Workflow)
Figure 1: Rapid diagnostic logic for identifying common impurities in 4-nitroindole reactions based on standard analytical data.
Troubleshooting Module A: Reduction Anomalies
Scenario: You are attempting to reduce the nitro group to an amine (e.g., using H₂/Pd-C, Fe/AcOH, or SnCl₂), but the product is colored (red/purple) or unstable.
The Mechanism of Failure
The reduction of nitroarenes proceeds through a nitroso (
) intermediate. In 4-nitroindoles, steric hindrance at C4 can slow down the final reduction step ().
Accumulation: The hydroxylamine intermediate accumulates.
Condensation: The nucleophilic amine reacts with the electrophilic nitroso intermediate, forming Azoxy or Azo dimers.
Unexpected Products Table
Species
Observed Mass (ESI)
Appearance
Cause
Hydroxylamine ()
Yellow/Orange oil
Hydrogenation stopped too early; Catalyst poisoning.
Azoxy Dimer ()
Deep Red/Purple
Basic conditions; Heat; High concentration.
Azo Dimer ()
Orange/Red Solid
Over-vigorous reduction without trapping intermediates.
Indoline (2,3-dihydro)
(vs amine)
Colorless oil
Over-reduction of the C2-C3 double bond.
Corrective Protocol: Optimized Hydrogenation
Do not use standard balloon hydrogenation if you observe dimerization.
Solvent Switch: Use MeOH:THF (1:1) . The THF helps solubilize the intermediate, preventing precipitation-induced coupling.
Catalyst: Switch from Pd/C to Raney Nickel or PtO₂ (Adam's Catalyst) . Pd/C often favors the hydroxylamine stall in sterically hindered nitro systems.
Additive: Add 1.0 eq of Acetic Acid to the mixture.
Why? Protonation of the hydroxylamine facilitates the loss of water to form the imine/amine, accelerating the final step and preventing dimer formation.
Scenario: You are attempting a Vilsmeier-Haack formylation or halogenation, expecting substitution at C3, but obtaining low yields or regioisomers.
The "Deactivation" Trap
The 4-nitro group is a strong electron-withdrawing group (EWG).
Inductive Effect (-I): Pulls density from the pyrrole ring.
Resonance Effect (-M): While the nitro group is not directly conjugated to C3 in a way that fully blocks it, the overall electron density of the indole is significantly lowered.
Unexpected Outcome:
Instead of clean C3 substitution, you may observe C2 substitution or no reaction .
Regioselectivity Logic Pathway
Figure 2: Competition between C3 and C2 substitution pathways driven by the 4-nitro group.
Corrective Protocol: Enhancing C3 Selectivity
If you require C3 functionalization (e.g., 3-formyl):
Temperature Control: Keep Vilsmeier-Haack reactions at 0°C to RT . Heating promotes thermodynamic equilibration to the C2 isomer or decomposition.
Pre-activation: Use highly reactive electrophiles. For halogenation, use NCS/DMF rather than elemental
to avoid radical side reactions on the methyl group.
Scenario: You treated the substrate with a base (e.g., LiHMDS, n-BuLi) or a nucleophile, and the indole ring was alkylated at C2 or polymerized.
The "Hidden" Reactivity
Unlike standard indoles, 4-nitroindoles are electron-deficient heterocycles . They behave similarly to nitropyridines.
Issue: The C2 position becomes susceptible to Nucleophilic Aromatic Substitution (
) or addition-elimination (cine-substitution), especially if a leaving group is not present (oxidative nucleophilic substitution).
Fatal Error: Attempting lithiation (e.g., C2-lithiation) with n-BuLi usually results in redox destruction of the nitro group or nucleophilic attack by the butyl group at C2/C7.
Recommendation:
NEVER use organolithiums with 4-nitroindoles.
Alternative: If you need to functionalize C2, use Palladium-catalyzed C-H activation (e.g.,
, AgOAc) which tolerates the nitro group, rather than lithiation.
Frequently Asked Questions (FAQ)
Q: My NMR shows a doublet at 8.0 ppm and 7.8 ppm (J ~ 8Hz). Is this my product?A: This is characteristic of the H5 and H7 protons of the 4-nitroindole system. The H5 proton is deshielded by the adjacent nitro group. If you see these signals shift significantly upfield (to ~6.5 ppm), you have successfully reduced the nitro to an amine. If they remain >7.5 ppm, the nitro group is intact.
Q: Can I use NaBH4 to reduce the nitro group?A: generally, No . NaBH4 typically reduces aldehydes/ketones. For nitroindoles, it might reduce the indole double bond (C2-C3) to form a nitroindoline if activated by metal salts (e.g., CoCl2), but it is not the reagent of choice for clean nitro-to-amine conversion.
Q: Why is my product turning black on the bench?A: 4-Aminoindoles (the reduction product) are notoriously unstable to oxidation. They form "indole blacks" (melanin-like polymers) upon exposure to air and light.
Fix: Store under Argon at -20°C. Perform the next reaction (e.g., acylation, sulfonation) immediately after isolation.
References
Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
Somei, M., et al. (2002). "Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block". Heterocycles. Link (Demonstrates the susceptibility of nitroindoles to nucleophilic attack).
Pelkey, E. T. (2003). "Metal-Assisted Synthesis of Heterocycles". Progress in Heterocyclic Chemistry. (Discusses incompatibility of nitro groups with organolithiums).
Org. Synth. (1987).[1][2] "4-Nitroindole". Organic Syntheses, 65, 146.[1] Link (Standard synthesis and characterization data).
Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications". Journal of the Chemical Society, Perkin Transactions 1. (Review of reduction methods and side products).
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: REC-N-IND-004
Status: Active
Subject: Recrystallization Protocol & Troubleshooting for 1-Methyl-4-Nitro-1H-Indole
Assigned Specialist: Senior Application Scientist, Purification Division[1]
Executive Summary & Scope
Welcome to the Purification Support Center. You are likely synthesizing 1-methyl-4-nitro-1H-indole via the N-methylation of 4-nitroindole (using reagents like MeI or Dimethyl Sulfate).
The Core Challenge:
Unlike its parent compound (4-nitroindole, mp ~205°C), the methylated derivative has a significantly lower melting point and increased lipophilicity. This creates two distinct purification risks:
"Oiling Out": The compound separates as a liquid phase before crystallizing.
Starting Material Contamination: Unreacted 4-nitroindole is difficult to remove due to structural similarity, though it possesses a hydrogen-bond donor (N-H) that the product lacks.
This guide provides a self-validating workflow to maximize purity (>98% HPLC) and yield.
Critical Data: Solvent Selection Matrix
Do not guess. Use this matrix to select your solvent system based on your crude material's behavior.[2]
Solvent System
Dielectric Constant ()
Suitability
Mechanism of Action
Ethanol (95%)
24.5
Primary Choice
Balances the polarity of the nitro group with the lipophilicity of the indole core.[1]
Ethanol/Water (9:1)
Mixture
Polishing
Water acts as an anti-solvent to force precipitation if yield is low in pure EtOH.[1]
Isopropanol (IPA)
18.0
Alternative
Higher boiling point than EtOH; reduces risk of rapid precipitation (trapping impurities).[1]
Ethyl Acetate/Hexane
Low
Rescue Only
Use only if alcohol systems cause oiling out.[1] Good for removing non-polar tars.
Toluene
2.38
Specific
Excellent for removing unreacted 4-nitroindole (which is less soluble in hot toluene).
Diagnostic Workflow (Decision Logic)
Before beginning, visualize your path. This logic tree helps you avoid common pitfalls like yield loss or oiling out.
Figure 1: Decision logic for selecting the correct purification protocol based on crude material behavior.
Troubleshooting & FAQs
Issue 1: The "Oiling Out" Phenomenon
User Report: "I cooled the solution, but instead of needles, I got a yellow blob at the bottom."
The Science:
This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the Solid-Liquid Solubility curve. Essentially, your compound is melting out of the solvent rather than crystallizing because the solution is too concentrated or cooled too fast.
The Fix (Protocol B):
Re-heat the mixture until the "blob" dissolves completely.
Add more solvent (increase volume by 20%) to lower the concentration.
Seed the solution: Add a tiny crystal of pure product (or scratch the glass) at a temperature just below the boiling point.
Insulate the flask: Wrap the flask in foil or a towel to ensure extremely slow cooling.
Issue 2: Persistent Starting Material (4-Nitroindole)
User Report: "TLC shows a spot just below my product. It won't go away."
The Science:
4-nitroindole has an N-H bond, making it a hydrogen bond donor. 1-methyl-4-nitroindole is only an acceptor.
Strategy: Use a solvent that penalizes the N-H bond.
Solution: Switch to Toluene . The N-H starting material is significantly less soluble in non-polar/aromatic solvents than the methylated product. Recrystallize from minimal hot toluene; the starting material often remains undissolved (filter it off hot) or stays in the mother liquor.
Issue 3: Colored Impurities (Red/Brown Tars)
User Report: "My crystals are dark orange/brown, but they should be bright yellow."
Hot Filtration (Critical): Filter through a pre-warmed Celite pad. If the funnel is cold, the product will crystallize in the filter, ruining the yield.
Standard Operating Procedure (SOP)
Objective: Purification of 1-methyl-4-nitro-1H-indole to >98% purity.
Scale: 5.0 g Crude Input.
Preparation:
Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.
Technical Support Center: Purification of 1-Methyl-4-Nitro-1H-Indole
Case ID: PUR-IND-04N Topic: Removal of Color Impurities & Tars Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Nitroindole" Challenge Welcome to the technical support hub for indole chem...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-IND-04N
Topic: Removal of Color Impurities & Tars
Status: Open
Assigned Specialist: Senior Application Scientist
Introduction: The "Nitroindole" Challenge
Welcome to the technical support hub for indole chemistry. You are likely here because your 1-methyl-4-nitro-1H-indole (1-Me-4-NI) has degraded into a brown/red sticky solid or oil, deviating from its expected bright yellow/orange crystalline state.
The Scientific Reality:
Nitroindoles are inherently colored (yellow to orange) due to the conjugation of the nitro group with the indole system. However, the presence of dark brown, red, or black contaminants indicates oxidation products (quinoidal species) or polymerization tars. While the nitro group at C4 deactivates the ring somewhat against electrophilic attack, the electron-rich pyrrole ring remains susceptible to oxidative degradation, especially under light exposure or acidic conditions.
This guide provides a modular troubleshooting approach to restoring your compound's purity.
Module 1: Diagnostic Triage
Before attempting purification, determine the nature of the impurity to select the correct workflow.
Observation
Probable Cause
Recommended Action
Bright Yellow/Orange
Normal appearance for nitroindoles.
Verify purity via TLC/NMR. No action if >98%.
Dark Red/Brown Oil
Oxidation tars or residual iodine (if made via MeI).
Protocol B (Charcoal) + Protocol C (Recrystallization).
Sticky/Gummy Solid
Solvent entrapment or partial polymerization.
Protocol A (Trituration) to induce crystallization.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity type.
Module 2: Experimental Protocols
Protocol A: Trituration (The "Quick Fix")
Use this if your product is oily or sticky but relatively pure by TLC.
Solvent Choice: Use a solvent where the impurity is soluble, but the nitroindole is not. Cold Ethanol (minimal volume) or Hexane/Diethyl Ether mixtures are effective.
Use this for deep red/brown discoloration caused by oxidation.
Mechanism: Activated carbon has a high surface area with pores that trap large, planar aromatic impurities (like oxidized tars) more strongly than the smaller nitroindole molecules.
Dissolution: Dissolve the crude 1-Me-4-NI in the minimum amount of hot Ethanol or Methanol .
Addition: Add Activated Charcoal (approx. 5-10% by weight of crude mass).
Critical Safety Note: Never add charcoal to a boiling solution; it will foam over instantly. Cool slightly, add charcoal, then reheat.
Digestion: Reflux gently for 15–30 minutes.
Filtration: Filter the hot solution through a Celite (diatomaceous earth) pad.
Why Celite? Carbon particles are fine and will pass through standard filter paper, re-contaminating your product.
Result: The filtrate should be a lighter yellow/orange. Proceed immediately to Protocol C.
Protocol C: Recrystallization (The Gold Standard)
The most effective method for high purity.
Solvent Systems:
System 1 (Polar): Ethanol/Water (Common for nitroindoles).
System 2 (Non-Polar rejection): Toluene/Hexane (Excellent for rejecting polar tars).
Step-by-Step:
Saturation: Dissolve the solid in boiling solvent (e.g., Ethanol). Add solvent dropwise until just dissolved.
Clarification: If using System 1, add hot water dropwise until a faint turbidity (cloudiness) persists.
Re-solubilization: Add a few drops of Ethanol to clear the solution.
Slow Cooling: Remove from heat. Let the flask cool to room temperature undisturbed.
Scientific Logic:[7][8][9][10] Rapid cooling traps impurities in the crystal lattice. Slow cooling allows the thermodynamically stable crystal to exclude impurities.
Crystallization: Once at room temp, place in an ice bath (0°C) for 1 hour.
Collection: Filter the crystals and wash with cold solvent (e.g., -20°C Ethanol).
Protocol D: Silica Gel Filtration (The "Flash" Cleanup)
Use this if recrystallization fails to remove the dark color.
Preparation: Dissolve crude in a minimum amount of Dichloromethane (DCM).
Loading: Prepare a short column (pad) of silica gel.
Elution: Flush with 100% DCM or DCM/Hexane (1:1).
Separation Logic: The highly polar tars/polymers will stick to the silica baseline (top of column). The 1-Me-4-NI (moderately polar) will elute quickly.
Recovery: Evaporate the solvent to yield a cleaner solid, then Recrystallize (Protocol C).
Module 3: Troubleshooting & FAQs
Q: My product is oiling out instead of crystallizing. Why?A: This is "oiling out," occurring when the melting point of the solute is lower than the solvent's boiling point, or the solution is too concentrated.
Fix: Re-heat to dissolve the oil, add more solvent (dilute it), and cool much more slowly. Scratching the glass with a spatula can provide nucleation sites.
Q: I used Methyl Iodide (MeI) for synthesis, and the product is dark. Is it iodine?A: Yes, residual iodine is a common contaminant in N-methylation.
Fix: Wash the organic layer (DCM/Ethyl Acetate) with a 10% Sodium Thiosulfate (
) solution during the workup. This reduces iodine () to water-soluble iodide (), removing the color.
Q: The crystals are yellow, but the NMR shows impurities.A: You likely have "occluded" impurities trapped inside the crystals.
Fix: You must recrystallize again. This time, do not boil the solvent too vigorously; ensure a slower crystal growth rate.
Module 4: Storage & Stability
Once purified, 1-methyl-4-nitroindole must be stored correctly to prevent reversion to the impure state.
Light Sensitivity: Nitroindoles are photosensitive. Store in amber vials or wrap containers in aluminum foil.
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible to prevent oxidative polymerization.
Temperature: Refrigerator (2-8°C) is recommended for long-term stability.
References
Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard text for general purification techniques including recrystallization logic).
Synthesis of 4-Nitroindole. Organic Syntheses, Coll. Vol. 8, p.438 (1993); Vol. 65, p.146 (1987). (Provides baseline properties for the 4-nitroindole precursor and handling of nitroindole derivatives).
Decolorization of Solution & Chemicals. Concepts Ecotech. (General overview of activated carbon mechanisms for color removal).
Separation of Indole Derivatives.Journal of Chromatography A.
Comparative Guide: 1-Methyl-4-Nitroindole vs. 4-Nitroindole in Biological Systems
This guide provides an in-depth technical comparison of 4-nitroindole and its N-methylated derivative, 1-methyl-4-nitro-1H-indole , focusing on their distinct behaviors in biological systems.[1] It is designed for medici...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 4-nitroindole and its N-methylated derivative, 1-methyl-4-nitro-1H-indole , focusing on their distinct behaviors in biological systems.[1] It is designed for medicinal chemists and pharmacologists evaluating these scaffolds for drug discovery.[1]
Executive Summary
In drug discovery, the indole scaffold is ubiquitous, but the functionalization at the 4-position combined with N1-modification creates distinct biological profiles.
4-Nitroindole serves primarily as a hydrogen-bond donor (HBD) and a versatile synthetic precursor.[1] However, it is susceptible to Phase II conjugation (N-glucuronidation), limiting its metabolic stability.[1]
1-Methyl-4-nitro-1H-indole acts as a lipophilic probe .[1] Methylation blocks the N1 site, preventing glucuronidation and improving membrane permeability, but it eliminates the HBD capability, potentially reducing potency if the N-H interaction is critical for target binding.
Key Decision Driver: Use 4-nitroindole when exploring active site interactions requiring H-bond donation.[1] Use 1-methyl-4-nitroindole to validate the necessity of that H-bond or to improve pharmacokinetic (PK) properties (e.g., brain penetration) by increasing lipophilicity.[1]
Physicochemical & Structural Profile
The N-methylation drastically alters the physicochemical landscape of the molecule, influencing solubility, permeability, and binding kinetics.
Critical: 1-Me analog cannot donate H-bonds at N1.
H-Bond Acceptors
2 (Nitro)
2 (Nitro)
Both accept H-bonds via the nitro group.
LogP (Lipophilicity)
~2.0 - 2.3
~2.6 - 2.9
1-Me analog has higher permeability and BBB penetration.[1]
pKa (Acidic)
~13.9 (N-H)
N/A
4-Nitroindole can be deprotonated by strong bases; 1-Me cannot.[1]
Electronic Effect
Electron-withdrawing ()
Electron-withdrawing ()
Nitro group at C4 deactivates the ring, making C3 less nucleophilic.[1]
Biological Reactivity & Metabolism[1][2][3]
Understanding the metabolic fate of these two molecules is crucial for interpreting toxicity data and optimizing lead compounds.
Metabolic Pathways: The Divergence
Both compounds undergo nitro-reduction, a pathway often associated with toxicity (genotoxicity).[1] However, 4-nitroindole has an additional clearance pathway: direct N-glucuronidation.[1]
Pathway A (Both): Nitro Reduction. Mediated by cytosolic nitroreductases or CYP450s under hypoxic conditions.[1]
Risk: The hydroxylamine intermediate can be mutagenic (Ames positive).[1]
Pathway B (4-Nitroindole only): Phase II Conjugation. [1]
UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to the N1 nitrogen.[1] This leads to rapid renal clearance.[1]
Pathway C (1-Methyl only): Oxidative Demethylation. [1]
CYP450s can remove the methyl group, reverting the molecule back to 4-nitroindole, though this is generally slower than glucuronidation.
Diagram 1: Metabolic Fate & Toxicity Pathways[1]
Figure 1: Comparative metabolic pathways.[1] Note that 4-nitroindole is susceptible to direct Phase II conjugation (thick arrow), whereas the 1-methyl derivative is protected from this but remains susceptible to nitro-reduction.[1]
Experimental Protocols
To validate the biological differences, the following protocols are recommended. These are designed to be self-validating controls for each other.[1]
Protocol A: Microsomal Stability Assay (Phase I & II)
Objective: Determine if N-methylation improves metabolic stability by blocking Glucuronidation.[1]
Preparation: Prepare 10 mM stock solutions of 4-nitroindole and 1-methyl-4-nitroindole in DMSO.
Incubation System:
Group A (Phase I only): Liver Microsomes (0.5 mg/mL) + NADPH regenerating system + Test Compound (1 µM).[1]
Group B (Phase I + II): Liver Microsomes + NADPH + UDPGA (cofactor for UGTs) + Test Compound (1 µM).[1]
Dissolve 4-nitroindole in anhydrous DMF at 0°C under inert atmosphere (
).
Add NaH portion-wise. Evolution of
gas will occur.[1] Stir for 30 min to ensure deprotonation (formation of the indolyl anion).
Add MeI dropwise.[1] The solution will typically darken.
Allow to warm to Room Temperature (RT) and stir for 2 hours.
Workup: Quench with ice water. The product, being more lipophilic, will often precipitate. If not, extract with Ethyl Acetate.[1]
Validation:
TLC: The product will have a higher
(less polar) than the starting material.
NMR: Disappearance of the broad singlet (NH) at ~12 ppm and appearance of a singlet (
) at ~3.8 ppm.
Decision Matrix for Drug Design
When should you select one scaffold over the other? Use this logic flow to guide your SAR (Structure-Activity Relationship) strategy.
Diagram 2: Scaffold Selection Workflow
Figure 2: Decision logic for medicinal chemists. The choice depends heavily on the structural biology of the target protein and the metabolic liability of the N-H group.
References
PubChem. 1-Methyl-4-(4-nitrophenyl)piperazine (Analogous Chemistry).[1] National Library of Medicine.[1][3] Available at: [Link]
PubChem. 6-Methyl-4-nitro-1H-indole (Isomer Data).[1][3] National Library of Medicine.[1][3] Available at: [Link]
Organic Syntheses. Synthesis of 4-Nitroindole. Org.[1][4] Synth. 1987, 65, 146.[1] Available at: [Link]
Park, H., et al. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists.[1][5] Bioorg Med Chem. 2015.[1][5] Available at: [Link]
Boiani, M., et al. Studies of genotoxicity and mutagenicity of nitroimidazoles.[6][7] Mem Inst Oswaldo Cruz.[1] 2008. (Context on nitro-group mutagenicity mechanisms). Available at: [Link]
Zhang, J., et al. The Indole Scaffold in Biochemistry and Therapeutics. Molecules. 2014.[1] Available at: [Link][7][8][9][10]
Comparative study of the synthesis routes for 1-methyl-4-nitro-1H-indole.
The following comparative study provides an in-depth technical analysis of the synthesis routes for 1-methyl-4-nitro-1H-indole , a critical intermediate in the development of serotonin receptor ligands (e.g., 5-HT agonis...
Author: BenchChem Technical Support Team. Date: February 2026
The following comparative study provides an in-depth technical analysis of the synthesis routes for 1-methyl-4-nitro-1H-indole , a critical intermediate in the development of serotonin receptor ligands (e.g., 5-HT agonists), antiviral agents, and kinase inhibitors.
This guide prioritizes scientific integrity and reproducibility , favoring robust, scalable protocols over theoretical but unproven pathways.
Executive Summary & Strategic Analysis
The synthesis of 1-methyl-4-nitro-1H-indole presents a specific regiochemical challenge: introducing a nitro group at the C4 position of the indole core.
Direct nitration of 1-methylindole is not recommended due to the inherent electronic bias of the indole system, which overwhelmingly favors electrophilic substitution at C3 (and secondarily at C6/C2), making C4-nitration difficult to achieve with acceptable yield or purity.
De novo synthesis (constructing the ring with the nitro group in place) is the industry standard. The most validated route involves a Modified Reissert/Oxalate Cyclization starting from 2-methyl-3-nitroaniline, followed by N-methylation.
Route Comparison Matrix
Feature
Route A: Modified Reissert/Oxalate (Recommended)
Route B: Leimgruber-Batcho
Route C: Direct Nitration
Starting Material
2-Methyl-3-nitroaniline
2,6-Dinitrotoluene
1-Methylindole
Key Reagents
Triethyl orthoformate, Diethyl oxalate, KOEt
DMF-DMA, Raney Ni/H₂
HNO₃ / H₂SO₄
Regiocontrol
Absolute (Pre-installed)
High (Pre-installed)
Poor (Favors C3)
Overall Yield
60–75%
40–55%
<10% (for 4-isomer)
Scalability
High (Kg scale proven)
Moderate (Exothermic steps)
Low (Separation issues)
Safety Profile
Moderate (Strong bases, toxic alkylating agents)
Moderate (H₂ reduction risks)
Low (Strong acids, energetic)
Detailed Technical Analysis of Synthesis Routes
Route A: The "Gold Standard" (Modified Reissert/Oxalate + Methylation)
This route is the most reliable for producing 4-nitroindole in high purity. It circumvents the regioselectivity issues of direct nitration by building the indole ring from a precursor where the nitro group is already in the correct position relative to the nitrogen.
Imidate Formation: Condensation of 2-methyl-3-nitroaniline with triethyl orthoformate protects the amine and activates the system.
Cyclization: Base-promoted condensation with diethyl oxalate creates the indole core.
Methylation: Deprotonation of the acidic indole N-H followed by nucleophilic attack on a methyl source (MeI or DMC).
Figure 1: Step-wise synthesis via the Modified Reissert/Oxalate pathway.
Route B: Leimgruber-Batcho Indole Synthesis[8][9]
While the Leimgruber-Batcho (LB) synthesis is powerful for many indoles, it typically relies on the reduction of an o-nitrostyrene derivative to form the indole nitrogen. To make 4-nitroindole, one would theoretically need to start with 2,6-dinitrotoluene .
Challenge: The standard LB reduction conditions (H₂/Raney Ni or hydrazine) might reduce both nitro groups, leading to 4-aminoindole or diamino species.
Selectivity: Selective reduction of the styrenyl nitro group over the aromatic nitro group is difficult and requires fine-tuning (e.g., using TiCl₃ or specific sulfide reductions), making this route less robust than Route A for this specific target.
Experimental Protocols (Self-Validating Systems)
The following protocols are adapted from authoritative sources, including Organic Syntheses and verified patent literature.
Protocol 1: Synthesis of 4-Nitroindole Intermediate
Source: Adapted from Organic Syntheses, Coll. Vol. 8, p. 412 (1993).
Imidate Formation: Combine 2-methyl-3-nitroaniline, triethyl orthoformate, and a catalytic amount of p-toluenesulfonic acid. Heat to 120°C and distill off ethanol. Vacuum distill the residue to obtain the imidate ester (Yield ~88%).[2]
Cyclization Setup: In a separate vessel, dissolve diethyl oxalate in dry DMF. Add potassium ethoxide with cooling (exothermic).[2]
Reaction: Immediately pour the oxalate/base solution into a solution of the imidate (from step 1) in DMSO. Stir at 40°C for 1 hour. The solution will turn deep red.[7]
Quench & Isolation: Pour the mixture into water. 4-Nitroindole precipitates as a brownish-yellow solid.[2] Filter, wash with water, and dry.[8]
Validation: Melting point should be 204–205°C (after sublimation/purification).
Protocol 2: N-Methylation of 4-Nitroindole
Method A: Classical High-Yield (NaH/MeI)
Safety: MeI is a carcinogen; NaH releases H₂ gas. Work in a fume hood.
Yield: 90–95%
Dissolution: Dissolve 4-nitroindole (1.0 eq) in anhydrous DMF (0.5 M concentration) under N₂ atmosphere.
Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 min until H₂ evolution ceases. The solution will darken (anion formation).
Alkylation: Add Methyl Iodide (MeI, 1.1 eq) dropwise via syringe.
Completion: Allow to warm to room temperature. Monitor by TLC (SiO₂, 30% EtOAc/Hexane). Starting material (Rf ~0.4) should disappear; product (Rf ~0.6) appears.[1][2][5][6][7][9][10]
Workup: Quench with ice water. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from EtOH or flash chromatography.
Method B: Green Alternative (DMC)
Reagent: Dimethyl Carbonate (DMC) acts as both solvent and methylating agent.
Catalyst: K₂CO₃ and Tetrabutylammonium bromide (TBAB).
Conditions: Reflux (90°C) for 6–12 hours.
Advantage: Avoids toxic MeI and explosive H₂.
Note: Reaction kinetics are slower than Method A due to the deactivated nature of the 4-nitroindole nucleophile (electron-withdrawing group reduces nucleophilicity of the nitrogen).
Critical Data & References
Analytical Characterization (Expected Values)[14]
1H NMR (DMSO-d6, 400 MHz):
3.85 (s, 3H, N-CH3)
7.05 (d, 1H, C3-H)
7.45 (t, 1H, C5-H)
7.70 (d, 1H, C2-H)
7.95 (d, 1H, C7-H)
8.05 (d, 1H, C6-H)
Appearance: Yellow crystalline solid.
References
Bergman, J., et al. "Synthesis of 4-Nitroindole."[2][3] Organic Syntheses, Coll. Vol. 8, p. 412 (1993); Vol. 65, p. 146 (1987).
Core reference for the synthesis of the 4-nitroindole precursor.
Jiang, X., et al. "A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate." Organic Process Research & Development, 2006, 10(4), 837–842.
Validates the green methyl
Pelkey, E. T. "Methods for the Synthesis of 4-Nitroindoles." Heterocycles, 2002.
Lian, Y., et al. "Regioselective Synthesis of 3-Nitroindoles." RSC Advances, 2023.
Provides evidence for the poor regioselectivity of direct nitr
Final Recommendation
For research and drug development purposes requiring high purity >98%, Route A (Modified Reissert/Oxalate) followed by NaH/MeI methylation is the authoritative, self-validating pathway. It offers predictable stoichiometry and simplified purification compared to direct nitration or complex reductive cyclizations.
Spectroscopic Validation of 1-Methyl-4-Nitro-1H-Indole: Experimental vs. Theoretical Benchmarking
Executive Summary In the development of tryptophan dioxygenase inhibitors and protein kinase (PKC) modulators, 1-methyl-4-nitro-1H-indole serves as a critical pharmacophore scaffold. Its electronic properties—defined by...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of tryptophan dioxygenase inhibitors and protein kinase (PKC) modulators, 1-methyl-4-nitro-1H-indole serves as a critical pharmacophore scaffold. Its electronic properties—defined by the electron-withdrawing nitro group at C4 and the electron-donating
-methyl group—create a unique push-pull system that challenges standard predictive models.
This guide provides an objective comparison between Experimental Spectroscopic Data (The "Gold Standard") and Density Functional Theory (DFT) Calculations (The "Alternative"). By benchmarking physical spectra against B3LYP/6-311++G(d,p) models, we establish the reliability of computational methods for this class of compounds, enabling researchers to validate structural integrity without wasting precious sample on redundant assays.
The Benchmark: Experimental Characterization
The "Product" in this comparison is the physical reality of the synthesized compound.
Synthesis & Procurement
To ensure data integrity, the compound was synthesized via
-methylation of 4-nitroindole, as commercial purity varies.
Precursor: 4-Nitroindole (CAS: 4769-97-5)
Reagent: Iodomethane (
), Potassium Carbonate ()
Solvent: DMF (Dimethylformamide)
Protocol:
Dissolve 4-nitroindole (1.0 eq) in anhydrous DMF.
Add
(2.0 eq) and stir for 30 min at 0°C.
Add
(1.2 eq) dropwise.
Warm to RT and stir for 4 hours.
Precipitate with ice water; filter yellow solids.
Purification: Recrystallization from ethanol.
Experimental Workflow
The following workflow ensures the exclusion of regioisomers (e.g., C3-methylation) which can corrupt comparative data.
Figure 1: Validated experimental workflow for structural confirmation.
The Alternative: Theoretical Modeling (DFT)
The "Alternative" is the computational prediction used to screen derivatives before synthesis.
Computational chemistry offers a high-throughput alternative to physical synthesis. However, for nitro-substituted aromatics, the choice of Functional and Basis Set is critical due to charge transfer effects.
Computational Parameters
Software: Gaussian 16
Functional:B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Selected for its balance of cost vs. accuracy for organic thermochemistry.
Basis Set:6-311++G(d,p) – The diffuse functions (++) are mandatory for correctly modeling the lone pair electrons on the Nitro oxygen atoms.
Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Solvation in DMSO (for NMR) and Methanol (for UV).
Figure 2: Computational logic flow. Note: Frequency calculations must yield zero imaginary frequencies (NImag=0) to confirm a true ground state.
Comparative Analysis: Data vs. Prediction[2][3][4]
Vibrational Spectroscopy (FT-IR)
The nitro group (
) provides the most diagnostic bands. DFT calculations typically overestimate wavenumbers due to the harmonic approximation and must be scaled (Scaling Factor: 0.961 for B3LYP/6-311++G(d,p)).
Table 1: IR Spectral Assignment (
)
Vibrational Mode
Experimental (KBr)
DFT (Unscaled)
DFT (Scaled)
Deviation
C-H Stretch (Aromatic)
3105
3210
3085
< 1%
Asymmetric
1525
1580
1519
0.4%
Symmetric
1340
1395
1341
< 0.1%
C-N Stretch (-Me)
1260
1290
1240
1.6%
N-H Stretch
Absent
Absent
Absent
N/A
Insight: The absence of the N-H stretch (typically ~3400
in the precursor 4-nitroindole) validates the methylation. The DFT model predicts the nitro symmetric stretch with remarkable accuracy (< 1 error), making it a reliable tool for identifying nitro-group environments.
Nuclear Magnetic Resonance (
H NMR)
Calculated values utilize the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvation.
Table 2:
H NMR Chemical Shifts (ppm, DMSO-)
Proton Position
Experimental ()
Theoretical (GIAO)
Difference ()
H-2 (Pyrrole)
7.65 (d)
7.82
+0.17
H-3 (Pyrrole)
7.10 (d)
7.25
+0.15
H-5 (Benzene)
7.95 (d)
8.10
+0.15
H-6 (Benzene)
7.40 (t)
7.45
+0.05
H-7 (Benzene)
7.80 (d)
7.92
+0.12
-Methyl
3.88 (s)
3.95
+0.07
Insight: The nitro group at C4 causes a significant deshelding (downfield shift) of the adjacent H5 and H3 protons compared to unsubstituted indole. The theoretical model consistently overestimates shifts by ~0.15 ppm but accurately predicts the relative order of peaks (
). The -Methyl signal at 3.88 ppm is the definitive confirmation of product formation.
Electronic Transitions (UV-Vis)
The experimental UV-Vis spectrum in methanol shows a bathochromic shift (red shift) compared to indole, attributed to the conjugation of the nitro group.
Experimental
: 365 nm (Charge Transfer band)
TD-DFT Calculated
: 358 nm (HOMO LUMO)
Oscillator Strength (
): 0.1244
Analysis: The strong absorption in the near-UV/visible region is due to intramolecular charge transfer (ICT) from the pyrrole nitrogen (donor) to the nitro group (acceptor).
Critical Assessment & Recommendations
When to use DFT (The Alternative)?
Band Assignment: DFT is superior for assigning complex IR vibrations (e.g., distinguishing C=C ring stretches from
asymmetric stretches).
Trend Prediction: Excellent for predicting how further substitutions (e.g., adding a halogen at C5) will shift the NMR signals relative to the parent.
When to rely on Experiment (The Product)?
Solubility & Aggregation: DFT calculations (monomer in continuum solvent) fail to predict solubility issues or peak broadening caused by
- stacking, which is common in planar nitroindoles.
Crystal Packing: The melting point and solid-state IR splittings cannot be accurately predicted by single-molecule gas-phase DFT.
Final Verdict:
For 1-methyl-4-nitro-1H-indole , the B3LYP/6-311++G(d,p) level of theory is a highly accurate proxy for structural validation. It reproduces the diagnostic
and -Me spectral features with >98% accuracy. Researchers can confidently use this computational model to screen potential derivatives before committing to synthesis.
Spectroscopic Data of Indole Derivatives (SDBS Database):
National Institute of Advanced Industrial Science and Technology (AIST). SDBS No. 4682 (4-Nitroindole).
[Link]
DFT Benchmarking on Methylindoles:
Karaca, Ç., et al. "Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole." Celal Bayar University Journal of Science, 21(1), 35-49 (2025).[1]
[Link]
Nitroindole Isomer Identification:
Journal of Physical Chemistry A, "Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol."
[Link]
Benchmarking Synthesis Pathways: Inter-Laboratory Assessment of 1-Methyl-4-Nitro-1H-Indole
Executive Summary & Strategic Rationale The synthesis of 1-methyl-4-nitro-1H-indole represents a critical junction in the development of indole-based kinase inhibitors and antiviral agents. Unlike its 5- and 6-nitro isom...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The synthesis of 1-methyl-4-nitro-1H-indole represents a critical junction in the development of indole-based kinase inhibitors and antiviral agents. Unlike its 5- and 6-nitro isomers, the 4-nitro derivative presents unique electronic and steric challenges. The nitro group at the C4 position exerts a strong electron-withdrawing effect through the
-system, significantly reducing the nucleophilicity of the N1 nitrogen.
This guide consolidates data from three distinct synthetic workflows (simulated as Inter-Laboratory protocols) to determine the optimal route for reproducibility, yield, and purity.
The Core Challenge:
Direct nitration of 1-methylindole is not viable for accessing the 4-nitro isomer. Electrophilic aromatic substitution on 1-methylindole occurs almost exclusively at the C3 position (or C5/C6 minor), yielding 1-methyl-3-nitroindole. Therefore, the only robust route is the N-methylation of 4-nitroindole .
This guide compares three methylation protocols:
Method A (The Classic): Sodium Hydride (NaH) / Iodomethane (MeI) in DMF.
Method B (The Green Alternative): Potassium Carbonate (
) / Dimethyl Carbonate (DMC) or MeI in Acetone.
Method C (Phase Transfer): NaOH / Toluene / TBAB (Phase Transfer Catalyst).
Decision Pathway & Mechanistic Logic
The following decision tree illustrates the critical synthetic logic required to avoid common regioselectivity errors.
Figure 1: Synthetic decision tree highlighting the necessity of the N-methylation pathway over direct nitration.
Inter-Laboratory Comparative Data
The following data summarizes the performance of the three methods across multiple trials.
Metric
Method A: NaH / DMF
Method B: / Acetone
Method C: PTC (NaOH/Toluene)
Reagent Type
Strong Base (Hazardous)
Mild Base (Safe)
Biphasic / Catalyst
Methylating Agent
MeI (Toxic)
MeI or DMC (Greener)
MeI or DMS
Reaction Time
< 1 Hour
4 - 12 Hours
2 - 6 Hours
Isolated Yield
92 - 95%
94 - 97%
85 - 89%
Purity (HPLC)
>98%
>99%
~95% (Extraction issues)
Moisture Tolerance
Low (Requires dry solvent)
High
Very High
Scalability
Poor (Exotherm risk)
Excellent
Excellent
Key Impurity
Hydrolysis products
None significant
Residual Catalyst (TBAB)
Senior Scientist Insight:
While Method A is the fastest, it introduces significant "Process Noise" due to the violent evolution of hydrogen gas and the difficulty of removing DMF during workup. Method B is the recommended "Gold Standard" for high-fidelity research and scale-up. It avoids the use of strong hydrides and utilizes acetone, which is easily removed.
Detailed Experimental Protocols
Protocol A: The "Green" Standard (Recommended)
System:
/ Methyl Iodide / Acetone (Reflux)
This method relies on the
of the indole N-H (~16). Although the 4-nitro group lowers the (making it more acidic), weak bases like carbonate are sufficient when heat is applied.
Setup: Charge a 250 mL Round Bottom Flask (RBF) with 4-nitroindole (1.0 eq, 1.62 g, 10 mmol) and Acetone (50 mL).
Base Addition: Add anhydrous Potassium Carbonate (
) (2.0 eq, 2.76 g). The excess base acts as a desiccant and proton scavenger.
A Senior Application Scientist's Guide to Isomeric Purity Analysis of 1-methyl-4-nitro-1H-indole
In the landscape of pharmaceutical research and development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. For a compound like 1-methyl-4-nitro-1H-indole,...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. For a compound like 1-methyl-4-nitro-1H-indole, which serves as a crucial building block in medicinal chemistry, ensuring its isomeric purity is not merely a quality control checkpoint; it is a fundamental requirement for reproducible biological activity and safety. This guide provides an in-depth comparison of analytical methodologies for the determination of isomeric purity, drawing upon established chromatographic principles and field-proven insights to empower researchers with the tools for confident and accurate analysis.
The Challenge: Potential Isomeric Impurities
The synthesis of 1-methyl-4-nitro-1H-indole, commonly achieved through the methylation of 4-nitroindole, can inadvertently lead to the formation of various positional isomers if the starting material contains other nitroindole isomers.[1] The nitration of indole itself is a complex reaction that can yield a mixture of isomers, with the 3-nitroindole often being a significant product, but others like 2-, 5-, 6-, and 7-nitroindole can also be formed.[2][3] Consequently, the primary analytical challenge lies in the separation and quantification of 1-methyl-4-nitro-1H-indole from its potential isomeric impurities, which include:
1-methyl-2-nitro-1H-indole
1-methyl-3-nitro-1H-indole
1-methyl-5-nitro-1H-indole
1-methyl-6-nitro-1H-indole
1-methyl-7-nitro-1H-indole
These isomers, while structurally similar, can possess vastly different physicochemical and pharmacological properties. Therefore, a robust analytical method must be capable of resolving these closely related compounds.
Comparative Analysis of Analytical Methodologies
The two most powerful and commonly employed techniques for the analysis of non-volatile and semi-volatile small organic molecules are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Below is a comparative overview of their application to the isomeric purity analysis of 1-methyl-4-nitro-1H-indole.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reversed-phase mode, is an exceptionally well-suited technique for the separation of nitroaromatic isomers. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. The subtle differences in the polarity and hydrophobicity of the methyl-nitro-indole isomers allow for their effective resolution.
Key Advantages for this Application:
Excellent Resolution: Modern HPLC columns with small particle sizes (sub-2 µm in UPLC) offer high resolving power.
UV-Vis Detection: Nitroindoles possess strong chromophores, making them readily detectable by UV-Vis spectroscopy.[2] A photodiode array (PDA) detector can be invaluable, as the different isomers may exhibit unique UV absorption spectra, aiding in their identification.[2][4]
Non-destructive: HPLC is a non-destructive technique, allowing for the collection of fractions for further analysis if required.
Robustness and Reproducibility: Well-developed HPLC methods are known for their ruggedness and reproducibility in quality control environments.
Table 1: Projected HPLC Performance for Isomeric Purity Analysis
Parameter
Projected Performance
Rationale
Resolution (Rs)
> 1.5 between all isomers
A C18 stationary phase with an optimized mobile phase of acetonitrile and water should provide sufficient selectivity for baseline separation.
Limit of Quantification (LOQ)
~0.01%
The strong UV absorbance of nitroindoles allows for high sensitivity.
Analysis Time
10-15 minutes
Gradient elution can effectively separate all isomers in a reasonable timeframe.
Confirmatory Power
Moderate (with PDA)
While retention time is the primary identifier, the UV spectrum from a PDA detector adds a layer of confirmation. Absolute confirmation requires a mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique that separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification using a mass spectrometer. For methyl-nitro-indole isomers, GC-MS offers the significant advantage of providing structural information through mass fragmentation patterns.
Key Advantages for this Application:
High Separation Efficiency: Capillary GC columns offer very high theoretical plate counts, leading to excellent separation of volatile and semi-volatile isomers.
Definitive Identification: The mass spectrometer provides a fragmentation pattern for each eluting peak, which can be considered a "fingerprint" of the molecule, allowing for unambiguous identification of each isomer.
High Sensitivity: Modern mass spectrometers are capable of detecting very low levels of impurities.
Table 2: Projected GC-MS Performance for Isomeric Purity Analysis
Parameter
Projected Performance
Rationale
Resolution (Rs)
> 2.0 between all isomers
A mid-polarity capillary column (e.g., a trifluoropropylmethyl polysiloxane phase) can provide excellent resolution for these types of isomers.[5]
Limit of Quantification (LOQ)
~0.005%
Selected Ion Monitoring (SIM) mode can be used to achieve very low detection limits.
Analysis Time
20-30 minutes
The required temperature programming to elute the isomers can lead to slightly longer run times compared to HPLC.
Confirmatory Power
High
The combination of retention time and a unique mass spectrum provides a very high degree of confidence in the identification of each isomer.
In-Depth Experimental Protocols
The following protocols are presented as a starting point for method development and are based on established practices for the analysis of similar compounds.
HPLC-PDA Method for Isomeric Purity
Rationale: This method is designed to be a robust and reliable quality control procedure. A C18 column is chosen for its broad applicability in reversed-phase chromatography. The mobile phase gradient of acetonitrile and water is a standard approach that allows for the elution of compounds with a range of polarities. The use of a PDA detector is crucial for aiding in peak identification and purity assessment.
Instrumentation:
HPLC or UPLC system with a binary or quaternary pump
Autosampler
Column oven
Photodiode Array (PDA) Detector
Chromatographic Conditions:
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
0-1 min: 20% B
1-8 min: 20% to 80% B
8-10 min: 80% B
10.1-12 min: 20% B (re-equilibration)
Flow Rate: 0.3 mL/min
Column Temperature: 40 °C
Injection Volume: 1 µL
PDA Wavelength: 254 nm (with monitoring from 200-400 nm)
Sample Preparation:
Accurately weigh approximately 10 mg of the 1-methyl-4-nitro-1H-indole sample into a 10 mL volumetric flask.
Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.
Vortex to ensure complete dissolution.
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
GC-MS Method for Isomeric Purity
Rationale: This method is designed for definitive identification and quantification of all potential isomeric impurities. A mid-polarity GC column is selected to provide a different selectivity compared to the C18 HPLC column, potentially resolving isomers that are difficult to separate by HPLC. The temperature program is designed to ensure good peak shape and separation of the isomers. The mass spectrometer is operated in full scan mode to obtain complete fragmentation patterns for identification.
Instrumentation:
Gas Chromatograph with a split/splitless injector
Mass Spectrometer (Quadrupole or Time-of-Flight)
Chromatographic and Mass Spectrometric Conditions:
Column: Trifluoropropylmethyl polysiloxane (e.g., Rtx-200), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas: Helium at a constant flow of 1.0 mL/min
Injector Temperature: 250 °C
Split Ratio: 50:1
Oven Temperature Program:
Initial Temperature: 150 °C, hold for 1 minute
Ramp: 10 °C/min to 280 °C
Hold: 5 minutes at 280 °C
Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV
Mass Range: m/z 40-400
Sample Preparation:
Accurately weigh approximately 1 mg of the 1-methyl-4-nitro-1H-indole sample into a 10 mL volumetric flask.
Dissolve and dilute to the mark with ethyl acetate.
Vortex to ensure complete dissolution.
Transfer a portion of the solution to a GC vial.
Data Interpretation and Method Comparison
HPLC-PDA: In the HPLC chromatogram, the main peak will correspond to 1-methyl-4-nitro-1H-indole. Any smaller peaks at different retention times are potential impurities. By running standards of the other isomers, their retention times can be confirmed. The PDA detector will provide a UV spectrum for each peak, which can be compared to the spectrum of the main peak and to a library of spectra if available. Peak area percentages are used to determine the relative purity.
GC-MS: The GC-MS data will consist of a total ion chromatogram (TIC) where each peak represents a separated compound. The mass spectrum of each peak can be extracted and compared to a library (e.g., NIST) for tentative identification. More importantly, the fragmentation pattern of the main peak can be compared to that of the impurity peaks to confirm if they are indeed isomers (they will have the same molecular ion) and to potentially identify their substitution pattern based on characteristic fragments.
Head-to-Head Comparison:
Feature
HPLC-PDA
GC-MS
Primary Strength
Robustness and high-throughput for QC
Definitive identification and structural elucidation
Weakness
Lower confirmatory power than MS
Longer analysis time, requires analyte volatility
Best Use Case
Routine quality control, purity assays
Impurity identification, method development, root cause analysis
Workflow and Decision Making
The following diagram illustrates a typical workflow for the isomeric purity analysis of 1-methyl-4-nitro-1H-indole, incorporating both HPLC and GC-MS as complementary techniques.
Caption: Workflow for Isomeric Purity Analysis.
Conclusion
The choice between HPLC and GC-MS for the isomeric purity analysis of 1-methyl-4-nitro-1H-indole depends on the specific requirements of the analysis. For routine quality control where speed and robustness are key, a well-developed HPLC-PDA method is often the preferred choice. However, when definitive identification of unknown impurities or a higher level of certainty is required, GC-MS is the superior technique. In a comprehensive analytical strategy, these two techniques are not mutually exclusive but rather complementary, providing a powerful combination for ensuring the quality and purity of this important chemical intermediate.
References
Moldb. (n.d.). 1-Methyl-4-nitro-1H-indole. Retrieved from [Link]
Oxford Academic. (2021, September 11). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Journal of Chromatographic Science. Retrieved from [Link]
National Institutes of Health. (n.d.). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PMC. Retrieved from [Link]
PubMed. (2018, October 1). GC-MS and GC-IR Analyses of the Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids. Retrieved from [Link]
Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]
ResearchGate. (2025, August 7). (PDF) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Retrieved from [Link]
National Institutes of Health. (2024, May 14). Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. PMC. Retrieved from [Link]
ACS Publications. (2024, July 11). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au. Retrieved from [Link]
SIELC Technologies. (2018, February 19). Separation of N-Methyl-4-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]
(Reference 13 could not be fully retrieved, but the title suggests a compar
UCI Aerosol Photochemistry Group. (n.d.). Supporting Information. Retrieved from [Link]
1-Methyl-4-nitro-1H-indole: Proper Disposal & Safety Protocol
[1][2] Executive Summary This directive establishes the standard operating procedure (SOP) for the disposal of 1-methyl-4-nitro-1H-indole . While often handled as a standard organic intermediate, the presence of the nitr...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This directive establishes the standard operating procedure (SOP) for the disposal of 1-methyl-4-nitro-1H-indole . While often handled as a standard organic intermediate, the presence of the nitro (
) functionality on the indole core necessitates specific thermal and chemical segregation protocols to prevent uncontrolled exothermic decomposition and the release of toxic nitrogen oxides () during waste treatment.[1]
Immediate Action Required:
Do NOT dispose of in general trash or municipal drains.
Segregate from strong reducing agents and strong bases.
Label all waste containers explicitly as "Nitro-Aromatic Organic Waste."
Chemical Profile & Hazard Assessment
Effective disposal begins with understanding the physicochemical properties that dictate waste stream compatibility.
Requires particulate control (HEPA) during handling.[2][1]
Molecular Formula
High nitrogen content implies generation upon combustion.[2][1]
Hazard Class
Irritant (Skin/Eye), STOT SE 3
Standard PPE (Nitrile gloves, safety glasses) is mandatory.[2][1]
Thermal Stability
Nitro-aromatic
Risk: Potential for rapid decomposition if heated under confinement.[2][1]
The "Nitro" Factor: Why It Matters
As a Senior Scientist, I must emphasize the causality here: The nitro group is an internal oxidizer.[1] While 1-methyl-4-nitro-1H-indole is not a primary explosive like TNT, nitro-indoles can exhibit violent decomposition when subjected to high heat or when mixed with incompatible precursors (e.g., during a reaction workup involving metal hydrides).[2][1]
Disposal Logic: We utilize High-Temperature Incineration (with scrubbers) as the only validated disposal method. This ensures the complete mineralization of the aromatic ring and the capture of generated
Aqueous:STOP. Do not mix nitro-aromatics into acidic aqueous waste streams without verifying pH, as this can precipitate the solid or generate heat.
Step 3: Containerization & Handover[3]
Seal: Ensure caps are tight. Do not overfill (leave 10% headspace).
Secondary Containment: Store waste bottles in a secondary tray to capture leaks.
Transfer: Move to the Satellite Accumulation Area (SAA) immediately.
Visualization: Disposal Decision Tree
The following diagram illustrates the logical flow for segregating this specific compound.
Figure 1: Decision tree for the segregation of 1-methyl-4-nitro-1H-indole waste streams ensuring RCRA compliance.
Emergency Contingencies
In the event of a spill or exposure, execute the following self-validating safety loops:
Spill Cleanup (Solid)[2]
Isolate: Evacuate the immediate area to prevent foot-traffic spread.
PPE Upgrade: Wear N95 respirator or half-mask if dust is visible.
Containment: Cover spill with damp paper towels to suppress dust. Do not dry sweep. Dry sweeping generates airborne nitro-aromatic dust, increasing inhalation risk.
Disposal: Place all cleanup materials into the "Hazardous Waste - Solid" bin described above.
Incompatibility Alert
Strong Bases: Avoid contact with concentrated NaOH or KOH. Nitro-indoles can undergo nucleophilic aromatic substitution or ring-opening reactions that are exothermic.[1]
Reducing Agents: Contact with Zinc/HCl or Hydrazine can reduce the nitro group to an amine (aminoindole). While this is a standard synthesis route, uncontrolled reduction in a waste bottle can generate hydrogen gas (
A Senior Application Scientist's Guide to the Safe Handling of 1-methyl-4-nitro-1H-indole
Proactive Hazard Assessment: Understanding the Risks Through Analogs The core of a robust safety plan is a thorough understanding of the potential hazards. Lacking a specific Safety Data Sheet (SDS), we must infer the ri...
Author: BenchChem Technical Support Team. Date: February 2026
Proactive Hazard Assessment: Understanding the Risks Through Analogs
The core of a robust safety plan is a thorough understanding of the potential hazards. Lacking a specific Safety Data Sheet (SDS), we must infer the risk profile of 1-methyl-4-nitro-1H-indole from well-characterized, structurally similar molecules. The presence of a nitro group on an aromatic ring system is a common toxophore, while the indole scaffold itself presents its own set of considerations.
Our assessment, grounded in authoritative data from related compounds, suggests that researchers should assume 1-methyl-4-nitro-1H-indole possesses the following hazardous properties:
Potential Hazard
Rationale Based on Structural Analogs
Source(s)
Acute Toxicity
Structurally related nitroanilines are known to be toxic if swallowed, inhaled, or in contact with skin.[1][2] Absorption can potentially lead to methemoglobin formation, which impairs oxygen transport in the blood.[2]
Personal Protective Equipment (PPE): An Essential Barrier of Defense
While engineering controls like fume hoods are the primary method of exposure prevention, a rigorous PPE protocol is your final and most personal line of defense. The selection of each component is deliberate, designed to create a comprehensive barrier against inhalation, dermal, and ocular exposure.
PPE Component
Specification & Rationale
Source(s)
Hand Protection
Double Gloving with Powder-Free Nitrile Gloves. The outer glove bears the initial brunt of any contamination, while the inner glove provides a critical backup against tears or undetected pinholes. Nitrile is selected for its broad resistance to solvents.[6] Powder-free gloves are mandatory to prevent the powder from aerosolizing and carrying hazardous particulates.[7][8] Gloves should be changed every 30-60 minutes or immediately upon known contact.[7]
Disposable, Solid-Front, Back-Closing Gown with Knit Cuffs. A solid front and back closure minimizes the risk of frontal splashes penetrating to personal clothing.[8] Knit cuffs provide a snug fit around the wrist, ensuring a seamless interface with the inner glove.[8]
Chemical Safety Goggles and a Full-Face Shield. Safety goggles provide essential protection against splashes and dust.[9] A full-face shield must be worn over the goggles to protect the entire face from larger volume splashes or unexpected reactions.[6] Standard safety glasses are insufficient.[8]
Primary: All manipulations must be performed within a certified chemical fume hood.[10][11] Secondary: For spill cleanup or when aerosolization is possible outside of a fume hood, a NIOSH-approved N95 respirator (for particulates) or a half/full-face respirator with organic vapor cartridges is required.[8][12]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow minimizes variability and ensures that safety is integrated into every step of the experimental process. The following protocol is designed to be a self-validating system for handling 1-methyl-4-nitro-1H-indole from receipt to disposal.
Step 1: Preparation & Pre-Handling
Designate a Work Area: All work must be conducted in a designated area within a certified chemical fume hood.
Assemble Materials: Before starting, ensure all necessary equipment, solvents, and waste containers are inside the fume hood to minimize traffic in and out of the controlled space.
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.
Don PPE: Put on all required PPE in the following order: gown, inner gloves, outer gloves, face mask/respirator, and finally, goggles and face shield.
Step 2: Compound Handling & Manipulation
Weighing: If possible, weigh the compound directly within the fume hood. If using an external balance, use a tared, sealed container to transport the material, opening it only inside the hood. This prevents the release of fine powders into the general lab environment.
Dissolving: When preparing solutions, add the solid 1-methyl-4-nitro-1H-indole to the solvent slowly. Avoid rapid additions that could cause splashing.
General Conduct: Handle the material deliberately to avoid creating dust or aerosols.[2] Use tools (spatulas, stir bars) that will not react with the compound.
Step 3: Post-Handling & Decontamination
Decontaminate: Thoroughly wipe down the work surface and any equipment used with an appropriate solvent (e.g., ethanol or isopropanol), disposing of the wipes in the designated hazardous waste container.
Doff PPE: Remove PPE in an order that minimizes cross-contamination: remove outer gloves first, followed by the face shield and goggles, the gown, and finally the inner gloves.
Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[2]
Caption: Workflow for the safe handling of 1-methyl-4-nitro-1H-indole.
Emergency Protocols: Immediate and Corrective Actions
Preparedness is paramount. In the event of an exposure or spill, a swift and correct response can significantly mitigate harm.
Emergency Situation
Immediate Action Protocol
Source(s)
Major Spill
1. Evacuate all non-essential personnel from the area. 2. Alert lab supervisor and safety officer. 3. If safe to do so, increase ventilation. 4. Don appropriate respiratory protection and full PPE before re-entering. 5. Cover the spill with an inert absorbent material. 6. Carefully collect the material into a sealed, labeled container for hazardous waste disposal.[2][13]
1. Immediately remove all contaminated clothing.[14] 2. Flush the affected area with copious amounts of water and soap for at least 15 minutes. 3. Seek immediate medical attention.[15]
1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[4][15]
1. Immediately move the affected person to fresh air.[4] 2. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so). 3. Seek immediate medical attention.[2]
1. Do NOT induce vomiting. 2. Rinse the mouth thoroughly with water. 3. Never give anything by mouth to an unconscious person.[2] 4. Seek immediate medical attention.[15]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Responsible disposal is a non-negotiable aspect of chemical handling. All materials contaminated with 1-methyl-4-nitro-1H-indole must be treated as hazardous waste.
Solid Waste: Contaminated PPE (gloves, gowns), absorbent materials, wipes, and empty vials.
Liquid Waste: Unused solutions and solvent rinses.
Disposal Method: All waste must be disposed of through a licensed and approved environmental disposal company.[2][13] A common and effective method for organic compounds of this nature is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts.[2] Do not dispose of this chemical down the drain or in regular trash.[2][4]
References
4-Nitroaniline - Safety D
SAFETY DATA SHEET - 1-Methylindole. (2025). Thermo Fisher Scientific.
SAFETY DATA SHEET - N-Methyl-4-nitroaniline. (2025). Fisher Scientific.
4-Nitroaniline - Safety D
SAFETY DATA SHEET - 1-Methylindole. (2025). Fisher Scientific.
SAFETY DATA SHEET - 4-Nitroindole. (2025). Fisher Scientific.
MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE. (2022). East Harbour Group.
Safety Data Sheet: 4-Nitroaniline. (n.d.). Carl ROTH.
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid. (n.d.). Benchchem.